molecular formula C17H17Cl2NO4 B12399394 Felodipine 3,5-dimethyl ester-13C2,d6

Felodipine 3,5-dimethyl ester-13C2,d6

Cat. No.: B12399394
M. Wt: 378.2 g/mol
InChI Key: VEACAIASCBTOFS-PTIOEZPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felodipine 3,5-dimethyl ester-13C2,d6 is a useful research compound. Its molecular formula is C17H17Cl2NO4 and its molecular weight is 378.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17Cl2NO4

Molecular Weight

378.2 g/mol

IUPAC Name

bis(trideuterio(113C)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3+1D3,4+1D3

InChI Key

VEACAIASCBTOFS-PTIOEZPASA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O[13C]([2H])([2H])[2H])C)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Felodipine 3,5-dimethyl ester-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Felodipine 3,5-dimethyl ester-¹³C₂,d₆, an isotopically labeled analog of a felodipine-related compound. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical analysis, drug metabolism, and pharmacokinetics.

Chemical Structure and Properties

Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is the isotopically labeled version of Felodipine 3,5-dimethyl ester, a close structural analog of the calcium channel blocker, Felodipine. The isotopic labeling involves the incorporation of two Carbon-13 (¹³C) atoms and six deuterium (d) atoms into the two methyl ester groups at the 3 and 5 positions of the dihydropyridine ring. This specific labeling pattern makes it an ideal internal standard for mass spectrometry-based quantitative bioanalysis.

The core structure is a dihydropyridine ring substituted with a 2,3-dichlorophenyl group at the 4-position and two isotopically labeled methyl ester groups at the 3 and 5 positions.

Chemical Name: dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-¹³C₂,d₆

Molecular Formula: C₁₅¹³C₂H₁₁D₆Cl₂NO₄

Molecular Weight: 378.25 g/mol

Physicochemical Data

A summary of the key physicochemical properties of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₅¹³C₂H₁₁D₆Cl₂NO₄N/A
Molecular Weight 378.25 g/mol N/A
Isotopic Purity Typically >98%N/A
Chemical Purity Typically >95%N/A
Appearance Off-White to Pale Yellow SolidN/A
Solubility Soluble in Methanol, Acetonitrile, DMSON/A

Synthesis

Proposed Synthetic Pathway

The synthesis would likely involve a three-component condensation reaction of 2,3-dichlorobenzaldehyde, a β-ketoester (methyl acetoacetate), and a β-enamino ester (methyl 3-aminocrotonate), where the methyl esters are isotopically labeled.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2,3-Dichlorobenzaldehyde R Hantzsch Dihydropyridine Synthesis A->R B Methyl acetoacetate-¹³C,d₃ B->R C Methyl 3-aminocrotonate-¹³C,d₃ C->R P Felodipine 3,5-dimethyl ester-¹³C₂,d₆ R->P G cluster_sample_prep Sample Preparation cluster_analysis Analysis A Biological Sample (e.g., Plasma) B Add Felodipine 3,5-dimethyl ester-¹³C₂,d₆ (Internal Standard) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Quantification (Analyte/IS Peak Area Ratio) E->F

Technical Guide: Felodipine 3,5-dimethyl ester-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of Felodipine 3,5-dimethyl ester-¹³C₂,d₆, an isotopically labeled derivative of a felodipine impurity, intended for use as an internal standard in analytical and research settings.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Felodipine 3,5-dimethyl ester is an impurity of Felodipine. The isotopically labeled version, Felodipine 3,5-dimethyl ester-¹³C₂,d₆, is a stable, heavy-isotope-labeled compound designed for use as an internal standard in quantitative bioanalysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The incorporation of two ¹³C atoms and six deuterium atoms provides a distinct mass difference from the unlabeled analog, allowing for precise quantification in complex biological matrices.

Quantitative Data

The following table summarizes the key quantitative data for Felodipine 3,5-dimethyl ester and its isotopically labeled analogs.

PropertyFelodipine 3,5-dimethyl esterFelodipine 3,5-Dimethyl Ester-d6Felodipine 3,5-dimethyl ester-¹³C₂,d₆
CAS Number 91189-59-2[6][7][8][9]1794786-23-4[10]Not available
Molecular Formula C₁₇H₁₇Cl₂NO₄[6][9]C₁₇H₁₁D₆Cl₂NO₄[10]C₁₅¹³C₂H₁₁D₆Cl₂NO₄[4]
Molecular Weight 370.23 g/mol [6][8]376.26 g/mol [10]378.25 g/mol [4][9]
Purity >95% (HPLC)[6]Not specifiedNot specified

Experimental Protocols: Use as an Internal Standard

Isotopically labeled compounds such as Felodipine 3,5-dimethyl ester-¹³C₂,d₆ are primarily used as internal standards in quantitative analytical methods, particularly LC-MS, to improve the accuracy and precision of the measurement of the target analyte (the unlabeled compound).

General Protocol for Quantitative Analysis using an Internal Standard:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analytical standard (Felodipine 3,5-dimethyl ester) of a known concentration.

    • Prepare a separate stock solution of the internal standard (Felodipine 3,5-dimethyl ester-¹³C₂,d₆) of a known concentration.

    • Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard and a constant concentration of the internal standard.

  • Sample Preparation:

    • To an aliquot of the biological sample to be analyzed, add a known amount of the internal standard solution.

    • Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • The liquid chromatography step separates the analyte and internal standard from other components.

    • The mass spectrometer detects and quantifies the analyte and the internal standard based on their specific mass-to-charge ratios.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standard.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing more accurate and reliable results.[5]

Metabolic Pathway of Felodipine

To understand the context in which Felodipine and its related compounds are studied, it is crucial to be familiar with its metabolic pathway. Felodipine undergoes extensive first-pass metabolism, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12][13] The primary metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative, dehydrofelodipine, which is inactive.[14]

Below is a diagram illustrating the metabolic pathway of Felodipine.

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) Felodipine->Dehydrofelodipine Oxidation CYP3A4 CYP3A4 CYP3A4->Felodipine Metabolizes

Caption: Metabolic conversion of Felodipine to Dehydrofelodipine by CYP3A4.

Mechanism of Action of Felodipine

Felodipine is a calcium channel blocker that exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells.[1][13] This leads to a relaxation of the smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[1]

The following diagram illustrates the simplified signaling pathway of Felodipine's action.

Felodipine_Action cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_ion Contraction Muscle Contraction Felodipine Felodipine Felodipine->Ca_channel Blocks

Caption: Felodipine blocks L-type calcium channels, inhibiting muscle contraction.

Conclusion

Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is a valuable analytical tool for researchers and drug development professionals. Its use as an internal standard in mass spectrometry-based assays ensures high accuracy and precision in the quantification of the corresponding unlabeled compound in biological samples. Understanding the metabolic pathways and mechanism of action of the parent drug, Felodipine, provides the necessary context for its application in pharmacokinetic and metabolic studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆

This technical guide provides a detailed overview of a plausible synthesis pathway for Felodipine 3,5-dimethyl ester-¹³C₂,d₆, an isotopically labeled analog of the antihypertensive drug Felodipine. The synthesis is based on the well-established Hantzsch dihydropyridine synthesis.[1] This document outlines the necessary precursors, reaction scheme, experimental protocol, and relevant data for the preparation of this stable isotope-labeled compound, which is valuable for pharmacokinetic studies, metabolic research, and as an internal standard in clinical mass spectrometry.[2]

Overview of the Synthesis Pathway

The synthesis of Felodipine and its analogs is most commonly achieved through the Hantzsch pyridine synthesis, a multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[1][3] For the synthesis of the specifically labeled Felodipine 3,5-dimethyl ester-¹³C₂,d₆, the reaction involves the condensation of 2,3-dichlorobenzaldehyde with two equivalents of methyl-¹³C,d₃ acetoacetate and a nitrogen source, typically ammonia or ammonium acetate. This approach allows for the direct incorporation of the isotopic labels into the final molecule. The formation of symmetrical diester side-products is a known limitation of the Hantzsch reaction when preparing unsymmetrical esters like Felodipine, but for the synthesis of the symmetrical dimethyl ester analog, this is the desired outcome.[4]

The proposed reaction scheme is illustrated in the diagram below.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Hantzsch Dihydropyridine Synthesis cluster_product Product A 2,3-Dichlorobenzaldehyde R One-pot reaction A->R B Methyl-¹³C,d₃ Acetoacetate (2 eq.) B->R C Ammonium Acetate C->R P Felodipine 3,5-dimethyl ester-¹³C₂,d₆ R->P Reflux in Solvent (e.g., Ethanol)

Caption: Hantzsch synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆. This protocol is adapted from established methods for the synthesis of Felodipine and its analogs.[4][5][6]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2,3-DichlorobenzaldehydeC₇H₄Cl₂O175.01
Methyl-¹³C,d₃ AcetoacetateC₄¹³CH₅D₃O₃120.12
Ammonium AcetateC₂H₇NO₂77.08
Ethanol (Absolute)C₂H₅OH46.07
Acetic Acid (Glacial)CH₃COOH60.05
PiperidineC₅H₁₁N85.15

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent), methyl-¹³C,d₃ acetoacetate (2.2 equivalents), and ammonium acetate (1.2 equivalents).

  • Solvent and Catalyst Addition: Add absolute ethanol as the solvent. For catalysis, a mixture of acetic acid and piperidine can be used.[5]

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the crude product by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the purified Felodipine 3,5-dimethyl ester-¹³C₂,d₆ as a pale yellow solid.[4][7]

  • Characterization: Confirm the structure and purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C).

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the Hantzsch synthesis of Felodipine and its analogs, which can be expected to be similar for the synthesis of the isotopically labeled version.

ParameterValue/RangeReference
Yield 40-95%[4][5][6]
Purity (HPLC) >98%[5]
Reaction Time 9-24 hours[4][6]
Reaction Temp. 60-80 °C[5][6]

Experimental Workflow

The overall experimental workflow for the synthesis and purification of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants and Solvent B Add Catalyst A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Crude Product E->F G Recrystallization F->G H Dry the Purified Product G->H I HPLC for Purity H->I Purified Product J MS for Molecular Weight I->J K NMR for Structure J->K

Caption: Experimental workflow for the synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆.

Conclusion

The synthesis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ can be efficiently achieved through a modified Hantzsch dihydropyridine synthesis. By utilizing the appropriately labeled precursor, methyl-¹³C,d₃ acetoacetate, this method allows for the direct and specific incorporation of stable isotopes into the target molecule. The provided protocol, based on established literature procedures for similar compounds, offers a reliable pathway for obtaining this valuable research tool for advanced pharmaceutical and metabolic studies. The use of modern techniques such as continuous flow chemistry could also be explored to optimize the synthesis, potentially improving yield, purity, and safety.[5]

References

In Vitro Metabolic Fate of Felodipine 3,5-dimethyl ester-13C2,d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic fate of Felodipine 3,5-dimethyl ester-13C2,d6. The metabolism of this isotopically labeled variant is expected to be identical to that of unlabeled felodipine, as the labeling on the dimethyl ester groups is not at a primary site of metabolic transformation. The predominant metabolic pathway for felodipine is oxidation, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

Executive Summary

Felodipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, significantly limiting its oral bioavailability.[1][2] The primary metabolic transformation is the oxidation of the dihydropyridine ring to its pharmacologically inactive pyridine analog, dehydrofelodipine.[3][4] This reaction is almost exclusively catalyzed by CYP3A4 in the liver and intestines.[2][5] In vitro studies using human liver microsomes (HLM) have been instrumental in elucidating these metabolic pathways and quantifying the kinetic parameters of this transformation. The use of the stable isotope-labeled this compound allows for precise quantification and differentiation from endogenous compounds in metabolic studies.

Metabolic Pathways and Bioactivation

The core metabolic pathway of felodipine is a one-step oxidation process. This biotransformation is crucial in the drug's clearance and overall pharmacokinetic profile.

dot

Felodipine This compound Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) Felodipine->Dehydrofelodipine Oxidation (Dehydrogenation) CYP3A4 CYP3A4 (in Liver & Intestine) CYP3A4->Felodipine Catalyzes cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis A Prepare Incubation Mixture: - Human Liver Microsomes (HLM) - Phosphate Buffer D Pre-incubate HLM mixture at 37°C A->D B Prepare Substrate Solution: This compound in organic solvent (e.g., Acetonitrile) B->D C Prepare NADPH Regenerating System E Initiate reaction by adding NADPH Regenerating System C->E D->E F Incubate at 37°C with shaking E->F G Stop reaction with cold Acetonitrile F->G H Centrifuge to precipitate proteins G->H I Collect supernatant for analysis H->I J LC-MS/MS Quantification of Felodipine and Dehydrofelodipine I->J

References

Role of Felodipine 3,5-dimethyl ester in drug metabolism studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Felodipine 3,5-dimethyl ester in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine 3,5-dimethyl ester, chemically known as dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is primarily recognized not as a metabolite of the widely used antihypertensive drug felodipine, but as a critical process-related impurity and reference standard. Its role in drug metabolism studies is therefore indirect, yet fundamental, centering on the analytical aspects of drug purity, safety, and quality control. This technical guide elucidates the function of Felodipine 3,5-dimethyl ester in the context of drug development, providing insights into its analytical quantification, its importance in regulatory submissions, and the methodologies where it serves as a key reference material.

Introduction: Distinguishing Felodipine 3,5-dimethyl ester from Metabolites

Felodipine, a calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This process leads to the formation of its main and pharmacologically inactive metabolite, dehydrofelodipine, through the oxidation of the dihydropyridine ring to a pyridine ring.[3][4][5]

It is crucial to distinguish Felodipine 3,5-dimethyl ester from these metabolic products. Felodipine itself is the mixed 3-ethyl 5-methyl diester of its dihydropyridine carboxylic acid core.[6] In contrast, Felodipine 3,5-dimethyl ester is the dimethyl diester analog. This structural difference indicates that it is not a product of in-vivo metabolism of felodipine but rather a process-related impurity, likely originating from the chemical synthesis of the felodipine drug substance.[7][8] It is officially designated as Felodipine EP Impurity B in the European Pharmacopoeia.[8]

The Role as a Reference Standard

In drug development and manufacturing, impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Felodipine 3,5-dimethyl ester serves as a certified reference standard for this purpose.[1][9] Its primary applications include:

  • Analytical Method Development and Validation: To accurately quantify the levels of this specific impurity in batches of felodipine, a highly characterized standard of Felodipine 3,5-dimethyl ester is required. This is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are sensitive, specific, accurate, and precise for impurity profiling.

  • Quality Control (QC) in Manufacturing: During routine manufacturing, each batch of felodipine is tested against predefined specifications for impurities. The reference standard is used to calibrate analytical instruments and to confirm the identity and concentration of Felodipine 3,5-dimethyl ester.

  • Stability Studies: Stability testing of the drug substance and product over time and under various stress conditions (e.g., heat, light, humidity) is a regulatory requirement. These studies assess the potential for degradation and the formation of new impurities. The reference standard is used to track the levels of Felodipine 3,5-dimethyl ester to ensure they remain within acceptable limits throughout the shelf life of the product.

A deuterated version, Felodipine 3,5-Dimethyl Ester-d6 , is also available, which is likely utilized as an internal standard in mass spectrometry-based bioanalytical methods for precise quantification.[10]

Data Presentation: Physicochemical and Product Information

Quantitative data available for Felodipine 3,5-dimethyl ester primarily relates to its chemical identity and its availability as a reference material.

PropertyValueSource
Chemical Name Dimethyl 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1]
Synonyms Felodipine EP Impurity B, Felodipine Dimethyl Ester[8]
CAS Number 91189-59-2[1][9]
Molecular Formula C₁₇H₁₇Cl₂NO₄[1][9]
Molecular Weight 370.23 g/mol [1]
Purity (as a reference standard) >95% (HPLC)[1]
Storage Temperature -20°C[1]

Experimental Protocols: Impurity Profiling by HPLC

While specific proprietary methods are not publicly available, a general experimental protocol for the quantification of felodipine impurities, including the 3,5-dimethyl ester, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be outlined. This is a standard approach in pharmaceutical analysis.

Objective: To separate and quantify Felodipine 3,5-dimethyl ester (Impurity B) and other related substances in a felodipine drug substance or product.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical column suitable for separating structurally similar compounds (e.g., C18)

  • Data acquisition and processing software

Reagents:

  • Felodipine reference standard

  • Felodipine 3,5-dimethyl ester reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (e.g., Milli-Q)

  • Buffer salts (e.g., ammonium acetate, potassium dihydrogen phosphate)

  • Acids/Bases for pH adjustment (e.g., acetic acid, phosphoric acid)

Chromatographic Conditions (Illustrative):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient profile would be optimized to achieve separation.

  • Column: C18, 5 µm particle size, e.g., 150 mm x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength where both felodipine and the impurity have significant absorbance (e.g., 238 nm or 362 nm).

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of Felodipine 3,5-dimethyl ester reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the felodipine drug substance or a crushed tablet in the same solvent to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to Felodipine 3,5-dimethyl ester in the sample chromatogram by comparing its retention time to that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve derived from the standard solutions.

Visualizations: Workflows and Relationships

Diagram 1: Role in Drug Development Workflow

This diagram illustrates the position of Felodipine 3,5-dimethyl ester as a reference standard within the broader workflow of pharmaceutical development and quality control.

G cluster_0 Drug Synthesis & Manufacturing cluster_1 Analytical & Quality Control cluster_2 Regulatory & Safety Assessment Synthesis Felodipine Synthesis API Felodipine API Batch Synthesis->API Impurity Felodipine 3,5-dimethyl ester (Impurity B) Synthesis->Impurity by-product QC Quality Control Testing API->QC RefStd Reference Standard (Felodipine 3,5-dimethyl ester) MethodDev Analytical Method Development (HPLC) RefStd->MethodDev MethodDev->QC Stability Stability Studies QC->Stability Safety Impurity Qualification & Safety Assessment QC->Safety

Caption: Workflow showing the origin of Felodipine 3,5-dimethyl ester as an impurity and its use as a reference standard in quality control and safety assessment.

Diagram 2: Metabolic Pathway of Felodipine vs. Impurity Origin

This diagram contrasts the metabolic fate of the parent drug, felodipine, with the synthetic origin of Felodipine 3,5-dimethyl ester, clarifying their distinct pathways.

G cluster_0 In-Vivo Metabolism cluster_1 Chemical Synthesis Felodipine Felodipine (3-ethyl 5-methyl ester) Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) Felodipine->Dehydrofelodipine CYP3A4 Oxidation Precursors Synthetic Precursors Felodipine_API Felodipine API Precursors->Felodipine_API ImpurityB Felodipine 3,5-dimethyl ester (Impurity B) Precursors->ImpurityB side reaction

Caption: Comparison of the biological metabolism of felodipine with the synthetic origin of the Felodipine 3,5-dimethyl ester impurity.

Conclusion

Felodipine 3,5-dimethyl ester is a crucial component in the study of felodipine, not as a metabolite, but as a process-related impurity (Felodipine EP Impurity B). Its primary role in drug metabolism and development is to serve as a certified reference standard. This function is indispensable for the development of robust analytical methods, routine quality control of the drug substance, and ensuring the long-term stability and safety of the final pharmaceutical product. Understanding the distinction between such impurities and true metabolites is fundamental for researchers and professionals in the pharmaceutical sciences to ensure drug quality and meet stringent regulatory standards.

References

An In-Depth Technical Guide on the Mechanism of Action of Felodipine 3,5-dimethyl ester-13C2,d6 as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Felodipine 3,5-dimethyl ester-13C2,d6, a stable isotope-labeled version of the calcium channel blocker felodipine, as a tracer in research and development. This document details the mechanism of action of felodipine, the principles of its use as a tracer, experimental considerations, and data interpretation.

Introduction to Felodipine and Stable Isotope Labeling

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and stable angina.[1][2] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3]

The use of stable isotope-labeled compounds, such as this compound, has become an invaluable tool in clinical pharmacology.[4] These tracers, in which one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ²H or deuterium for ¹H), allow for the precise differentiation and quantification of the labeled drug from its endogenous or unlabeled counterpart. This is particularly advantageous in pharmacokinetic and metabolism studies.

Mechanism of Action of Felodipine

Felodipine's primary mechanism of action is the blockade of voltage-gated L-type calcium channels in the smooth muscle cells of arterial walls.[3][5] This inhibition prevents the influx of extracellular calcium ions, a critical step in the process of muscle contraction.[3]

The signaling pathway for felodipine's vasodilatory effect is as follows:

  • Felodipine binds to the inactive conformation of L-type calcium channels, stabilizing them in this state.[5][6]

  • This binding reduces the influx of calcium ions into the vascular smooth muscle cells upon depolarization.[3]

  • The decreased intracellular calcium concentration limits the formation of the calcium-calmodulin complex.[3]

  • Consequently, the activation of myosin light chain kinase (MLCK) is inhibited.[3]

  • Reduced MLCK activity leads to decreased phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[3]

  • The widening of the blood vessels lowers peripheral vascular resistance, thereby reducing blood pressure.[3]

Felodipine exhibits a high degree of selectivity for vascular smooth muscle over cardiac muscle, which minimizes negative inotropic effects on the heart.[1][2][3]

Felodipine_Mechanism Felodipine Felodipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Felodipine->L_type_Ca_Channel Relaxation Muscle Relaxation (Vasodilation) Felodipine->Relaxation Ultimately causes Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Calmodulin Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin Binds with Ca²⁺ MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive MLCK (inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of felodipine's vasodilatory action.

Pharmacokinetics of Felodipine

A thorough understanding of felodipine's pharmacokinetics is essential for designing studies using its labeled tracer.

Pharmacokinetic Parameter Value Reference
Bioavailability ~15%[7][8]
Time to Peak Plasma Concentration 2-5 hours[9]
Elimination Half-Life 11-16 hours (immediate release), ~25 hours (extended release)[1][8][9]
Volume of Distribution 10 L/kg[5][8]
Protein Binding >99%[5][8][9]
Metabolism Extensive first-pass metabolism by CYP3A4[1][5][9]
Excretion ~70% as metabolites in urine, ~10% in feces[9]

This compound as a Tracer

The specific labeling with two ¹³C atoms and six deuterium atoms (d6) in the 3,5-dimethyl ester groups of felodipine creates a molecule that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is easily detectable by mass spectrometry, allowing for its differentiation from the unlabeled drug.

Applications in Research:

  • Absolute Bioavailability Studies: By administering an oral dose of unlabeled felodipine and an intravenous dose of Felodipine-13C2,d6 simultaneously, the absolute bioavailability can be determined in a single experiment, which is considered the "gold standard" methodology.

  • Bioequivalence Studies: The labeled compound can be used as an internal standard to compare different formulations of felodipine.

  • Pharmacokinetic Drug-Drug Interaction Studies: The tracer can be used to study the effect of co-administered drugs on the absorption, distribution, metabolism, and excretion of felodipine.

  • Metabolite Profiling: The isotopic label helps in tracking the metabolic fate of felodipine and identifying its various metabolites.

Tracer_Workflow Dosing Dosing: - Oral Unlabeled Felodipine - IV Labeled Felodipine-13C2,d6 Sampling Serial Blood/Plasma Sampling Dosing->Sampling Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Labeled and Unlabeled Felodipine Analysis->Quantification PK_Analysis Pharmacokinetic Modeling and Data Analysis Quantification->PK_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurities and related compounds of Felodipine, a dihydropyridine calcium channel blocker widely used in the treatment of hypertension. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document details the types of impurities, their origins, and the analytical methodologies for their identification and quantification. Furthermore, it delves into the metabolic fate of Felodipine and the toxicological significance of its impurities.

Classification and Origin of Felodipine Impurities

Impurities in Felodipine can be broadly categorized based on their origin as specified by the International Council for Harmonisation (ICH) guidelines.

  • Process-Related Impurities: These impurities are formed during the synthesis of Felodipine and can include unreacted starting materials, intermediates, by-products, and reagents.[1][2]

  • Degradation Products: These arise from the degradation of the Felodipine drug substance due to exposure to various stress conditions such as heat, light, humidity, acid, and base.[1][3] Felodipine is particularly susceptible to degradation under basic and thermal stress conditions.[3][4]

  • Other Impurities: This category includes residual solvents, heavy metals, and other extraneous contaminants.[1][2]

Key Impurities of Felodipine

Several specific impurities of Felodipine have been identified and are crucial for monitoring during drug development and manufacturing. The structures and identifiers of some of the most significant impurities are detailed below.

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight
Felodipine Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate72509-76-3C₁₈H₁₉Cl₂NO₄384.25
Impurity A (Dehydrofelodipine)Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate96382-71-7C₁₈H₁₇Cl₂NO₄382.24
Impurity B Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate91189-59-2C₁₇H₁₇Cl₂NO₄370.23
Impurity C Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate79925-38-5C₁₉H₂₁Cl₂NO₄398.28
(R)-(+)-Felodipine (R)-ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate119945-59-4C₁₈H₁₉Cl₂NO₄384.25
(S)-(-)-Felodipine (S)-ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate105618-03-9C₁₈H₁₉Cl₂NO₄384.25
Felodipine 3,5-Dimethyl Ester-d6 1794786-23-4C₁₇H₁₁D₆Cl₂NO₄376.26

Experimental Protocols for Impurity Analysis

Accurate detection and quantification of Felodipine impurities are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Stability-Indicating RP-HPLC Method

This method is designed to separate Felodipine from its key impurities and degradation products.

Chromatographic Conditions:

  • Column: Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)[3]

  • Mobile Phase: 0.02 mM Ammonium Acetate (pH 5.0) and Acetonitrile (55:45, v/v)[3]

  • Flow Rate: 0.7 mL/min[3]

  • Detection Wavelength: 240 nm[3]

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Felodipine and its impurities in acetonitrile. Dilute to the desired concentration (e.g., 1 µg/mL).

  • Sample Solution: For solid dosage forms, accurately weigh and powder tablets. Dissolve a portion equivalent to a specific dose of Felodipine in acetonitrile, sonicate for 15 minutes, and dilute to the final concentration. Centrifuge the solution and filter the supernatant through a 0.45 µm membrane filter before injection.[3]

UPLC-MS/MS Method for Forced Degradation Studies

This method is suitable for identifying and characterizing degradation products formed under stress conditions.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5]

  • Mobile Phase: Gradient elution with a suitable buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for quantification.[6]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at room temperature for 12 hours.[5]

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 12 hours.[5]

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: 105 °C for 72 hours.[3]

  • Photolytic Degradation: Exposure to UV light (e.g., 1.2 million lux hours).[5]

  • Humidity: 85% RH at 85 °C for 3 days.[5]

Quantitative Data from Forced Degradation Studies

Forced degradation studies are critical for understanding the stability of Felodipine. The following table summarizes typical degradation observed under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of FelodipineMajor Degradation Products Identified
Acid Hydrolysis 2 N HCl5 hours60 °C1.25Minimal degradation observed.
Base Hydrolysis 2 N NaOH5 hours60 °C0.58Significant degradation. Two primary degradation products are (4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carbonyl)oxonium and (4-(2,3-dichlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carbonyl)oxonium.[5]
Oxidative Stress 30% H₂O₂--0.5Minor degradation.
Thermal Stress Dry Heat72 hours105 °C5.21Felodipine is observed to be degradable under thermal conditions.[3]
Photolytic Stress Sunlight--0.42Minor degradation.
Humidity 85% RH72 hours-0.39Minimal degradation.

Visualizing Key Processes

Felodipine Impurity Landscape

The following diagram illustrates the different sources and types of impurities that can be found in Felodipine.

Felodipine_Impurities cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways Felodipine Felodipine API Starting_Materials Starting Materials Felodipine->Starting_Materials Process-Related Impurities Intermediates Intermediates Felodipine->Intermediates Process-Related Impurities By_Products By-Products Felodipine->By_Products Process-Related Impurities Reagents Reagents/Solvents Felodipine->Reagents Process-Related Impurities Hydrolysis Hydrolysis (Base sensitive) Felodipine->Hydrolysis Degradation Products Oxidation Oxidation Felodipine->Oxidation Degradation Products Photolysis Photolysis Felodipine->Photolysis Degradation Products Thermal Thermal Degradation Felodipine->Thermal Degradation Products

Caption: Origin of Felodipine impurities.

Analytical Workflow for Impurity Profiling

This workflow outlines the typical steps involved in the analysis of Felodipine impurities.

Impurity_Profiling_Workflow Start Sample Preparation (Bulk Drug / Formulation) Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation Chromatography Chromatographic Separation (HPLC / UPLC) Start->Chromatography Forced_Degradation->Chromatography Detection Detection (UV / MS) Chromatography->Detection Identification Impurity Identification (MS/MS, NMR) Detection->Identification Quantification Impurity Quantification Detection->Quantification Report Reporting and Specification Setting Identification->Report Quantification->Report Felodipine_Metabolism Felodipine Felodipine (Active) Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite - Impurity A) Felodipine->Dehydrofelodipine CYP3A4 (Liver) Excretion Excretion (Urine and Feces) Dehydrofelodipine->Excretion

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Felodipine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Felodipine in human plasma. The method utilizes Felodipine 3,5-dimethyl ester-13C2,d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method was developed to be robust and suitable for high-throughput analysis in a clinical or research setting, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3]

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[4] It lowers blood pressure by selectively dilating arterioles.[5] Monitoring the plasma concentrations of Felodipine is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS as it compensates for variability in sample preparation and matrix effects, leading to more reliable results.[6]

Experimental

Materials and Reagents
  • Felodipine reference standard (purity >98%)

  • This compound (isotopic purity >99%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of Felodipine and the internal standard from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of Felodipine and its internal standard.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientIsocratic: 50% A, 50% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Run Time3 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Felodipine384.1338.10.13015
This compound (IS)379.3 (Predicted)321.2 (Predicted)0.13015

Note: The MRM transitions for the internal standard are predicted based on its chemical structure and known fragmentation patterns of similar dihydropyridine compounds. The precursor ion is calculated based on the molecular weight of 378.25 g/mol .[6][7] The product ion is predicted based on the neutral loss of a methoxy group from the dimethyl ester.

Method Validation (Summary)

A full method validation should be performed according to the FDA's Bioanalytical Method Validation guidance to ensure the reliability of the data.[1][2][3] The following parameters should be assessed:

Table 4: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of the IS-normalized matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Mean concentration within ±15% of nominal

Results and Discussion

This LC-MS/MS method provides a rapid and robust means for the quantification of Felodipine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for any variations during sample processing and analysis. The simple protein precipitation sample preparation is amenable to high-throughput workflows. The chromatographic conditions provide good peak shape and resolution, while the MS/MS detection offers excellent sensitivity and selectivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

method_validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

felodipine_metabolism Felodipine Felodipine CYP3A4 CYP3A4 Felodipine->CYP3A4 Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) Excretion Excretion Dehydrofelodipine->Excretion CYP3A4->Dehydrofelodipine

Caption: Metabolic pathway of Felodipine.[8][9]

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Felodipine in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation protocol makes this method well-suited for pharmacokinetic and bioequivalence studies in the drug development process. The method should be fully validated according to regulatory guidelines before implementation for the analysis of clinical samples.

References

Application Notes and Protocols: NMR Spectroscopy of Felodipine 3,5-dimethyl ester-¹³C₂,d₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ using Nuclear Magnetic Resonance (NMR) spectroscopy. Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] The use of isotopically labeled analogues such as Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is invaluable in metabolic studies, drug-protein interaction analyses, and quantitative bioanalytical assays. This protocol outlines the necessary steps for sample preparation, data acquisition, and spectral analysis, and includes representative data and visualizations to aid researchers in their experimental design and data interpretation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and chemical environment of molecules.[3] In pharmaceutical research and development, NMR is instrumental for structural verification, impurity profiling, and studying drug metabolism. Isotopic labeling, the selective replacement of an atom with its isotope (e.g., ¹²C with ¹³C, or ¹H with ²H), can significantly enhance the utility of NMR experiments.[4][5]

Felodipine, a potent L-type calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][7][8] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue.[7][9] The use of Felodipine 3,5-dimethyl ester-¹³C₂,d₆, with two ¹³C labels on the methyl ester carbons and deuterium labels on the methyl groups, provides distinct advantages for NMR-based studies. The ¹³C enrichment allows for sensitive detection in ¹³C NMR and heteronuclear correlation experiments, while the deuterium labeling can simplify ¹H NMR spectra and serve as a reporter for specific metabolic transformations.

Experimental Protocols

Sample Preparation

A well-defined sample preparation protocol is critical for obtaining high-quality NMR data.

  • Solvent Selection: The choice of solvent is dependent on the specific experimental goals. For structural elucidation, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For studies in aqueous environments mimicking physiological conditions, a buffered solution in D₂O may be appropriate, potentially with a co-solvent to ensure solubility.

  • Concentration: A concentration of 5-10 mg of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ dissolved in 0.5-0.7 mL of deuterated solvent is recommended for standard NMR experiments. For more sensitive experiments or limited sample availability, lower concentrations may be used with a corresponding increase in acquisition time.

  • Internal Standard: For quantitative NMR (qNMR) applications, a certified internal standard with a known concentration should be added to the sample. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Procedure:

    • Accurately weigh 5-10 mg of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ and transfer it to a clean, dry vial.

    • Add 0.6 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

    • If required, add the internal standard.

    • Cap the NMR tube and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample. All experiments should be performed at a constant temperature, typically 298 K (25 °C).

Table 1: Suggested NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400-600 MHz100-150 MHz
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Pulse Angle 30°30°
Spectral Width 12-16 ppm200-240 ppm
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2-5 s
Number of Scans 16-641024-4096
Temperature 298 K298 K

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, the following 2D NMR experiments are recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. The ¹³C-labeled methyl ester carbons will show strong correlations to the deuterated methyl groups, which will be absent in the ¹H spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons.

Data Presentation and Interpretation

The isotopic labeling in Felodipine 3,5-dimethyl ester-¹³C₂,d₆ will result in specific and predictable changes in the NMR spectra compared to the unlabeled compound.

  • ¹H NMR: The signals corresponding to the 3,5-dimethyl ester protons will be absent due to deuteration. This will simplify the spectrum and allow for unambiguous observation of the remaining protons.

  • ¹³C NMR: The signals for the two methyl ester carbons will be significantly enhanced due to the ¹³C enrichment. These carbons are expected to appear around 51 ppm. The signals for the deuterated methyl groups will be significantly broadened and reduced in intensity, often appearing as a multiplet due to ¹³C-¹H and ¹³C-²H coupling. The characteristic chemical shifts for the dihydropyridine ring carbons are expected in the ranges of 100-105 ppm (C3, C5), 145-150 ppm (C2, C6), and around 39 ppm (C4).

Table 2: Expected ¹³C Chemical Shifts for the Dihydropyridine Core of Felodipine

Carbon AtomExpected Chemical Shift (ppm)Notes
C2, C6~146Quaternary carbons, insensitive to substituents.
C3, C5~100Quaternary carbons, appear at lower chemical shifts.
C436.8 - 41.3Tertiary carbon.
Ester C=O~167
Ester -¹³CH₃ ~51 Signal enhanced due to ¹³C labeling.

Visualizations

Metabolic Pathway of Felodipine

The primary metabolic pathway of felodipine involves the oxidation of the dihydropyridine ring to a pyridine ring, a reaction catalyzed by CYP3A4.[7][9] This biotransformation is a key determinant of felodipine's bioavailability.[6]

Felodipine_Metabolism Felodipine Felodipine (Dihydropyridine derivative) Dehydrofelodipine Dehydrofelodipine (Pyridine derivative) Felodipine->Dehydrofelodipine CYP3A4 (Oxidation) Metabolites Further Metabolites (Hydroxylated and Carboxylic Acid Derivatives) Dehydrofelodipine->Metabolites Ester Hydrolysis, Hydroxylation

Caption: Metabolic conversion of Felodipine.

Experimental Workflow

The following diagram illustrates the general workflow for an NMR-based analysis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weighing Weigh Sample Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Transfer Transfer to NMR Tube Dissolving->Transfer OneD 1D NMR (¹H, ¹³C) Transfer->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Processing Fourier Transform & Phasing TwoD->Processing Assignment Spectral Assignment Processing->Assignment Interpretation Structural Interpretation & Quantification Assignment->Interpretation

Caption: NMR experimental workflow.

Conclusion

This application note provides a comprehensive protocol for the NMR analysis of Felodipine 3,5-dimethyl ester-¹³C₂,d₆. The use of this isotopically labeled standard offers significant advantages for detailed structural analysis, metabolic tracking, and quantitative studies. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can effectively utilize this powerful tool in their drug development and scientific investigations. The provided visualizations of the metabolic pathway and experimental workflow serve as valuable aids for planning and executing these studies.

References

Application Note: Utilizing Felodipine 3,5-dimethyl ester-¹³C₂,d₆ for Enhanced Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the use of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ as a stable isotope-labeled internal standard (SIL-IS) for the identification and characterization of felodipine metabolites. The use of a SIL-IS is a robust method in drug metabolism studies, offering significant advantages in accuracy and clarity for mass spectrometry-based analysis.[1][2][3][4][5] By incorporating Felodipine 3,5-dimethyl ester-¹³C₂,d₆, researchers can confidently distinguish drug-related metabolites from endogenous matrix components, streamline data processing, and improve quantitative accuracy.[6][7] This document outlines the metabolic pathways of felodipine, experimental workflows, and detailed protocols for sample preparation and LC-MS/MS analysis.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[8][9] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[10][11][12] The primary metabolite is dehydrofelodipine, which is pharmacologically inactive.[11][12] Understanding the complete metabolic profile of a drug candidate is a critical aspect of drug development, as metabolites can be pharmacologically active or contribute to adverse effects.

Stable isotope labeling is a powerful technique in metabolite identification studies.[1][2][13] A SIL-IS, such as Felodipine 3,5-dimethyl ester-¹³C₂,d₆, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[5] This mass difference allows for its clear distinction from the unlabeled drug and its metabolites in mass spectrometric analysis.[1] The co-elution of the SIL-IS with the analyte helps to normalize for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[3][6]

Metabolic Pathway of Felodipine

Felodipine is primarily metabolized through oxidation by CYP3A4. The dihydropyridine ring is oxidized to a pyridine ring, forming the main metabolite, dehydrofelodipine.[10][11][12] Further metabolism of dehydrofelodipine and other minor metabolic pathways can also occur. The major metabolic transformation is depicted below.

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (M1 - Inactive) Felodipine->Dehydrofelodipine CYP3A4 (Oxidation) Further_Metabolites Further Metabolites (e.g., Carboxylic Acid Derivatives) Dehydrofelodipine->Further_Metabolites Various Enzymes Experimental_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Incubation Incubate Felodipine with Liver Microsomes/Hepatocytes Quench Quench Reaction (e.g., with cold acetonitrile) Incubation->Quench Spike Spike with Felodipine 3,5-dimethyl ester-¹³C₂,d₆ (SIL-IS) Extract Extract Metabolites (e.g., Protein Precipitation or LLE) Spike->Extract Quench->Spike Dry_Reconstitute Dry Down and Reconstitute Extract->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Peak_Picking Peak Picking & Alignment LC_MS->Peak_Picking Metabolite_Detection Metabolite Detection based on Isotopic Pattern and Mass Shift Peak_Picking->Metabolite_Detection Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Metabolite_Detection->Structure_Elucidation

References

Application Note and Protocols for Plasma Sample Preparation in Felodipine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of Felodipine, a calcium channel blocker used in the management of hypertension.[1][2] The protocols outlined below are designed for use with a labeled internal standard, ensuring high accuracy and precision in bioanalytical studies. The methodologies covered include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Felodipine is a dihydropyridine calcium antagonist that acts as a selective vasodilator, primarily used in the treatment of high blood pressure.[2][3] Accurate quantification of Felodipine in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as deuterated Felodipine, is highly recommended to compensate for variability in sample preparation and instrument response.[4][5] This note details validated methods for plasma sample preparation to ensure reliable and reproducible results.

Quantitative Data Summary

The following tables summarize the performance characteristics of different plasma sample preparation methods for Felodipine analysis found in the literature. These values can be used as a benchmark for method development and validation.

Table 1: Method Performance Characteristics

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range 0.25 - 20.00 µg/mL[6]0.02 - 10 ng/mL[3][4][7]86.01–87.86% Recovery (Blood)[6]
Lower Limit of Quantification (LLOQ) 0.201 µg/mL[6]0.1038 µg/L[8]0.10 µg/L[5]
Intra-day Precision (%RSD) < 6.0%[9]< 10.4%[8]< 10% at 0.27 nmol/l[5]
Inter-day Precision (%RSD) < 11%[9]< 10.4%[8]3.6% at 4 nmol/l[5]
Accuracy/Recovery 100 - 120%[9]99.4%[8]95.64–96.18% Recovery (Plasma)[6]
Internal Standard Example Thioacetamide[9]Nimodipine[4][7][8], Deuterated Felodipine[4][5]Deuterated Felodipine[5]

Experimental Workflows and Protocols

The selection of a sample preparation method depends on the desired level of sample cleanup, sensitivity, and throughput. Below are detailed protocols for the three most common techniques.

Experimental Workflow Overview

G cluster_0 Sample Collection & Initial Processing cluster_1 Sample Preparation Method cluster_2 Post-Extraction Processing cluster_3 Analysis Blood_Sample Whole Blood Collection Centrifugation Centrifugation to Obtain Plasma Blood_Sample->Centrifugation Plasma_Aliquot Plasma Aliquoting Centrifugation->Plasma_Aliquot IS_Spiking Spike with Labeled Internal Standard Plasma_Aliquot->IS_Spiking PPT Protein Precipitation IS_Spiking->PPT LLE Liquid-Liquid Extraction IS_Spiking->LLE SPE Solid-Phase Extraction IS_Spiking->SPE Evaporation Evaporation to Dryness PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS

Caption: General workflow for plasma sample preparation and analysis of Felodipine.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput screening. It involves adding a solvent to the plasma to precipitate proteins, which are then removed by centrifugation.

Materials:

  • Human plasma samples

  • Felodipine stock solution

  • Labeled internal standard (e.g., Felodipine-d3) stock solution

  • Acetonitrile (ACN), cold (-20°C)[1][10]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.[1]

  • Add 50 µL of the labeled internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex vigorously for 30 seconds.[10]

  • Incubate at -20°C for 15 minutes to enhance protein precipitation.[10]

  • Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis.[1]

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Human plasma samples

  • Felodipine stock solution

  • Labeled internal standard (e.g., Felodipine-d3) stock solution

  • Extraction solvent: Diethyl ether/hexane (80:20, v/v)[3][7]

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 0.5 mL of human plasma into a glass test tube.[3][7]

  • Add 50 µL of the labeled internal standard working solution.

  • Vortex for 20 seconds.[3]

  • Add 4 mL of the diethyl ether/hexane (80:20, v/v) extraction solvent.[3]

  • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

  • Vortex and transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.

Materials:

  • Human plasma samples

  • Felodipine stock solution

  • Labeled internal standard (e.g., Felodipine-d3) stock solution

  • SPE cartridges (e.g., C18)[11]

  • Methanol (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pipette 1 mL of plasma into a clean tube.

    • Add 50 µL of the labeled internal standard working solution.

    • Vortex to mix.

    • Load the plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash with a second aliquot of 1 mL of 5% methanol in water to remove less polar interferences.[11]

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Mechanism of Action: Felodipine as a Calcium Channel Blocker

Felodipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle.[12] This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.

G cluster_0 Vascular Smooth Muscle Cell Ca_Channel L-type Calcium Channel Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Open Vasodilation Vasodilation (Muscle Relaxation) Ca_Channel->Vasodilation Blockage leads to Contraction Muscle Contraction Ca_Influx->Contraction Leads to Felodipine Felodipine Felodipine->Ca_Channel Blocks

Caption: Simplified signaling pathway of Felodipine's mechanism of action.

Conclusion

The choice of plasma sample preparation method for Felodipine analysis is critical for achieving accurate and reliable results. Protein precipitation offers a rapid solution for high-throughput environments, while liquid-liquid and solid-phase extraction provide cleaner extracts for methods requiring higher sensitivity. The protocols provided herein, in conjunction with the use of a labeled internal standard, offer robust starting points for the development and validation of bioanalytical methods for Felodipine.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Felodipine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Felodipine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Comparative Summary of HPLC Methods for Felodipine Analysis

The following table summarizes the key quantitative parameters of different reversed-phase HPLC (RP-HPLC) methods for the analysis of Felodipine. This allows for an easy comparison of the methods to select the most appropriate one for a specific application.

ParameterMethod 1Method 2Method 3Method 4
HPLC System Agilent 1200 series[1]Not SpecifiedShimadzu Model CBM-20A/20 Alite[2][3]Not Specified
Column C18 (4.6 x 250mm, 5µm)[1]Symmetry C18 (4.5 x 250mm, 5µ)[4][5]C18 (4.6 x 250 mm, 5 µm)[2][3]C18 (4.6 x 250 mm, 5µm)[6]
Mobile Phase Acetonitrile: Water (80:20 v/v)[1][4][5]Acetonitrile: Water (70:30 v/v)Acetonitrile: 10 mM Tetrabutyl ammonium hydrogen sulphate (82:18, v/v)[2][3]Methanol: Acetonitrile: Water (50:15:35, v/v/v)[6]
Flow Rate 1.0 mL/min[1][4][5]1.0 mL/min1.2 mL/min[2][3]1.0 mL/min[6]
Detection Wavelength 243 nm[1]234 nm[4][5]237 nm[2][3]238 nm[6]
Retention Time (min) 5.76[1]3.617[4][5]4.76Not Specified
Linearity Range (µg/mL) 6.25 - 100[1]25 - 200[4][5]0.1 - 350[2][3]5.05 - 40.4
Limit of Detection (LOD) Not Specified0.125 ng/mL[4][5]Not Specified1 ng[6]
Limit of Quantification (LOQ) Not Specified1.25 ng/mL[4][5]Not Specified4 ng[6]

Experimental Protocols

Here are detailed protocols for the HPLC methods summarized above.

Protocol for Method 1: Acetonitrile and Water Mobile Phase

This protocol is based on a simple and rapid isocratic RP-HPLC method.[1]

2.1. Materials and Reagents

  • Felodipine reference standard

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • 0.2µm PTFE filter[1]

2.2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent[1]

  • Column: C18 (4.6 x 250mm, 5µm particle size)[1]

  • Mobile Phase: Acetonitrile and Water in a ratio of 80:20 (v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detector: UV detector at 243 nm[1]

  • Column Temperature: Ambient

  • Run Time: 10 minutes[1]

2.3. Preparation of Solutions

  • Mobile Phase Preparation: Mix 800 mL of acetonitrile with 200 mL of HPLC grade water. Degas the solution using a sonicator for 15-20 minutes.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Felodipine reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL).[1]

  • Sample Preparation (for tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Felodipine.

    • Transfer the powder to a 10 mL volumetric flask, add about 7 mL of mobile phase, and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 10 mL with the mobile phase and mix well.

    • Filter the solution through a 0.2µm PTFE filter before injection.

2.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for Felodipine.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Felodipine in the sample solution from the calibration curve.

Protocol for Method 3: Stability-Indicating HPLC Method

This protocol describes a stability-indicating RP-HPLC method suitable for the determination of Felodipine in the presence of its degradation products.[2][3]

2.1. Materials and Reagents

  • Felodipine reference standard

  • Acetonitrile (HPLC grade)

  • Tetrabutyl ammonium hydrogen sulphate (AR grade)[2][3]

  • Water (HPLC grade)

  • 0.45 µm membrane filter[3]

2.2. Chromatographic Conditions

  • HPLC System: Shimadzu Model CBM-20A/20 Alite or equivalent[2][3]

  • Column: C18 (4.6 x 250 mm, 5 µm particle size)[2][3]

  • Mobile Phase: Acetonitrile and 10 mM Tetrabutyl ammonium hydrogen sulphate in a ratio of 82:18 (v/v)[2][3]

  • Flow Rate: 1.2 mL/min[2][3]

  • Injection Volume: 20 µL[3]

  • Detector: UV detector at 237 nm[2][3]

  • Column Temperature: 25 °C[2][3]

  • Run Time: 10 minutes[3]

2.3. Preparation of Solutions

  • 10 mM Tetrabutyl ammonium hydrogen sulphate: Dissolve 3.3954 g of tetrabutyl ammonium hydrogen sulphate in 1000 mL of HPLC grade water.[3]

  • Mobile Phase Preparation: Mix 820 mL of acetonitrile with 180 mL of 10 mM Tetrabutyl ammonium hydrogen sulphate solution. Filter the mobile phase through a 0.45 µm membrane filter and degas.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Felodipine reference standard and dissolve in 25 mL of the mobile phase in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions from the stock solution by appropriate dilutions with the mobile phase to cover the concentration range of 0.1–350 μg/mL.[2][3]

  • Sample Preparation (for tablets):

    • Follow the same procedure as in Method 1 for powdering the tablets.

    • Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Felodipine into a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase.

    • Filter the resulting solution through a 0.45 µm membrane filter prior to injection.

2.4. Chromatographic Procedure

  • Condition the column with the mobile phase for about 30 minutes at the specified flow rate.

  • Inject 20 µL of the standard and sample solutions.

  • Record the chromatograms and determine the peak areas.

  • Plot a calibration curve of peak area against concentration for the standard solutions.

  • Calculate the concentration of Felodipine in the sample from the regression equation of the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of Felodipine.

HPLC_Workflow A Sample and Standard Preparation D Injection of Standards and Samples A->D B Mobile Phase Preparation and Degassing C HPLC System Equilibration B->C C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Data Acquisition and Processing F->G H Quantification and Result Reporting G->H

Caption: General experimental workflow for HPLC analysis of Felodipine.

HPLC_Parameters cluster_params Key HPLC Parameters cluster_results Analytical Results MobilePhase Mobile Phase (e.g., ACN:Water) RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution Column Stationary Phase (e.g., C18 Column) Column->RetentionTime PeakShape Peak Shape Column->PeakShape Column->Resolution FlowRate Flow Rate (e.g., 1.0 mL/min) FlowRate->RetentionTime FlowRate->PeakShape Detection Detection Wavelength (e.g., 238 nm) Sensitivity Sensitivity (LOD/LOQ) Detection->Sensitivity

References

Troubleshooting & Optimization

Troubleshooting Felodipine 3,5-dimethyl ester-13C2,d6 mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Felodipine 3,5-dimethyl ester-13C2,d6 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Felodipine 3,5-dimethyl ester and its -13C2,d6 labeled internal standard?

When developing a quantitative LC-MS/MS method, selecting the correct multiple reaction monitoring (MRM) transitions is critical. For these compounds, analysis is typically performed in positive electrospray ionization (ESI+) mode. The primary fragmentation pathway for dihydropyridine compounds involves dehydroaromatization and losses of the ester groups.[1][2]

The expected [M+H]⁺ precursor ion for the unlabeled Felodipine 3,5-dimethyl ester is m/z 371.1. The key fragmentation is the neutral loss of a methanol group, resulting in a primary product ion at m/z 339.1. For the SIL-IS, the mass shifts due to the inclusion of two 13C and six deuterium atoms (+8 Da total). The precursor ion is m/z 379.1, which then loses a deuterated methanol group (-35 Da) to produce a characteristic product ion at m/z 344.1.

Q2: I am observing poor signal intensity or no signal at all for my analyte and internal standard. What are the common causes?

Low signal intensity is a frequent issue in LC-MS/MS analysis.[3] The causes can be broadly categorized:

  • Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma, urine) can lead to low recovery. Ensure your extraction protocol (protein precipitation, liquid-liquid extraction, or solid-phase extraction) is optimized and validated.[4][5]

  • Chromatography: Poor peak shape, co-elution with interfering matrix components, or incorrect mobile phase composition can suppress ionization.[6] Verify column integrity and mobile phase pH and composition.

  • Mass Spectrometer Source Conditions: Suboptimal ESI source parameters (e.g., gas flows, temperatures, capillary voltage) can drastically reduce ionization efficiency. A systematic optimization of these parameters is recommended.

  • Compound Instability: Felodipine and related dihydropyridine drugs are known to be sensitive to light.[7] Ensure samples are protected from light during preparation and storage to prevent photodegradation.

Q3: My SIL-IS (this compound) shows a different retention time than the unlabeled analyte. Is this normal?

Yes, a small shift in retention time between a deuterated internal standard and its unlabeled analogue can occur. This is known as a "deuterium isotope effect."[8][9] The replacement of hydrogen with deuterium can slightly alter the molecule's physicochemical properties, leading to minor differences in chromatographic behavior. While a small, consistent shift is often acceptable, a large or inconsistent shift can be problematic as it may indicate that the analyte and IS are experiencing different matrix effects, which undermines the primary purpose of the SIL-IS.[9] If the shift is significant, chromatographic optimization may be required.

Q4: I am seeing significant signal for the unlabeled analyte (m/z 371.1 → 339.1) in samples spiked only with the internal standard. What is the cause?

This phenomenon, known as "crosstalk," can have two primary sources:

  • Isotopic Impurity of the SIL-IS: The labeled internal standard may contain a small percentage of the unlabeled compound as an impurity from its synthesis. It is critical to verify the isotopic purity of the SIL-IS stock.[9]

  • In-source Fragmentation of the Analyte: Although less common, it is possible for the [M+H]⁺ ion of a higher-mass compound to fragment back to the mass of the analyte you are measuring. More commonly, natural isotopic abundance of the analyte can contribute to the signal in the IS channel. Careful integration and background subtraction are necessary.

Q5: The response of my internal standard is not consistent across my calibration curve and QC samples. Why?

Inconsistent IS response is often a sign of matrix effects or detector saturation.[10]

  • Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the IS in the ESI source.[5] Improving chromatographic separation or enhancing sample cleanup can mitigate this.

  • Detector Saturation: If the concentration of the internal standard is too high, it can saturate the mass spectrometer's detector.[10] This leads to a non-linear response and inaccurate quantification. The concentration of the IS should be optimized to be within the linear dynamic range of the instrument.

  • Analyte Interference: At very high concentrations, the unlabeled analyte itself can compete with the IS for ionization, leading to suppression of the IS signal.[10][11]

Quantitative Data Summary

The following table outlines the recommended MRM transitions for a quantitative assay. These values should be confirmed and optimized on your specific LC-MS/MS instrument.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
Felodipine 3,5-dimethyl ester (Analyte)371.1 m/z339.1 m/zCorresponds to the neutral loss of methanol (CH₃OH, -32 Da).
This compound (SIL-IS)379.1 m/z344.1 m/zCorresponds to the neutral loss of deuterated methanol (CD₃OH, -35 Da).

Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and recommended solutions.

SymptomPotential Cause(s)Recommended Solution(s)
No/Low Signal Poor ionization, incorrect MS parameters, low sample recovery, compound degradation.Optimize ESI source conditions. Check sample preparation efficiency. Protect samples from light.[7]
High Background Noise Contaminated mobile phase, dirty ion source, column bleed.[3]Use high-purity (LC-MS grade) solvents. Perform source cleaning and system maintenance.
Peak Tailing or Splitting Column degradation, incompatible mobile phase, sample solvent effects.Replace the analytical column. Ensure sample is dissolved in a solvent weaker than the mobile phase.
Inconsistent IS Area Matrix effects (ion suppression), detector saturation, inconsistent sample prep.[10]Improve chromatographic separation to avoid co-elution. Reduce IS concentration. Review extraction procedure.
Analyte & IS Retention Time Shift Deuterium isotope effect, column aging, mobile phase inconsistency.[9]A small, consistent shift is often acceptable. If large, re-equilibrate or replace the column. Ensure fresh mobile phase.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a general method for extracting Felodipine and its analogues from plasma samples.

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method

This is a starting point for method development. Optimization is required for specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.[13]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]

    • Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 40% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table 1.

    • Key Parameters (to be optimized):

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150°C

      • Desolvation Temperature: ~400°C

      • Cone Gas Flow: ~50 L/hr

      • Desolvation Gas Flow: ~800 L/hr

      • Collision Energy: Optimize for each transition (typically 15-30 eV).

Visualizations

G cluster_workflow General Troubleshooting Workflow start Problem Observed (e.g., Low Signal, High RSD) check_ms Step 1: Verify MS Performance - Check tuning & calibration - Infuse standards directly start->check_ms check_lc Step 2: Evaluate LC Performance - Check pressure & peak shape - Inject standards check_ms->check_lc MS OK? check_prep Step 3: Assess Sample Prep - Review extraction recovery - Check for matrix effects check_lc->check_prep LC OK? root_cause Identify Root Cause check_prep->root_cause Prep OK? solution Implement Corrective Action (e.g., Clean Source, Optimize Method) root_cause->solution end_node Problem Resolved solution->end_node G cluster_logic Decision Tree for Inconsistent Internal Standard Response start IS Area Inconsistent? q_saturation Is IS concentration > 100 ng/mL? start->q_saturation Yes s_saturation Potential Detector Saturation. Reduce IS concentration. q_saturation->s_saturation Yes q_matrix Does IS peak co-elute with matrix interference? q_saturation->q_matrix No s_matrix Ion Suppression Likely. Improve chromatographic separation. q_matrix->s_matrix Yes q_prep Is sample preparation procedure variable? q_matrix->q_prep No s_prep Variability in Recovery. Automate or standardize sample prep steps. q_prep->s_prep Yes end_node Review other system parameters. q_prep->end_node No

References

How to improve signal intensity for Felodipine 3,5-dimethyl ester-13C2,d6 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Felodipine 3,5-dimethyl ester-13C2,d6 in LC-MS experiments.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound, the stable isotope-labeled internal standard (SIL-IS) for Felodipine.

Question: Why is the signal intensity of my this compound internal standard consistently low or variable?

Answer:

Low or variable signal intensity of a stable isotope-labeled internal standard can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometric detection. Here’s a systematic approach to troubleshoot this issue:

1. Sample Preparation and Matrix Effects:

Co-eluting endogenous components from the biological matrix can suppress the ionization of your internal standard, a phenomenon known as matrix effects.[1][2]

  • Inefficient Protein Precipitation: Incomplete removal of proteins can lead to ion suppression and clog the LC column.

  • Phospholipid Contamination: Phospholipids are a major cause of ion suppression in plasma and serum samples.[2]

  • Suboptimal Extraction Recovery: The chosen extraction method may not be efficiently recovering the internal standard from the sample matrix.

2. Liquid Chromatography Conditions:

The chromatographic separation is critical for minimizing matrix effects and ensuring optimal peak shape.

  • Poor Chromatographic Resolution: If the internal standard co-elutes with highly suppressing matrix components, its signal will be diminished.

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the ionization efficiency of dihydropyridine compounds like felodipine.[3]

3. Mass Spectrometry and Ion Source Parameters:

The settings of the mass spectrometer's ion source are crucial for maximizing the generation of ions from your internal standard.

  • Suboptimal ESI Source Settings: Parameters such as capillary voltage, gas flows (nebulizing, drying, and sheath gas), and temperatures are critical for efficient desolvation and ionization.[4][5]

  • Incorrect MRM Transition: While less common for a commercially supplied standard, verifying the precursor and product ion masses is a good practice.

  • Adduct Formation: Felodipine and its internal standard can form various adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+). If multiple adducts are formed, the signal intensity for the desired adduct will be lower.[6]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended sample preparation method to minimize matrix effects for this compound analysis in plasma?

A1: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used methods.[5][7] However, to effectively reduce phospholipids, a major source of matrix effects, consider a targeted approach.

  • Protein Precipitation (PPT): This is a simple and fast method. Acetonitrile is a common and effective precipitation solvent.[8] To enhance phospholipid removal, specialized plates that specifically retain phospholipids are available.[2]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common solvent combination for felodipine is diethyl ether:hexane.[7][9]

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique combines the simplicity of PPT with the high enrichment of LLE and can be effective in reducing matrix effects.[10]

Q2: How can I verify if matrix effects are the cause of low signal intensity?

A2: You can perform a post-extraction addition experiment. Analyze three sets of samples:

  • A neat solution of this compound in the final mobile phase composition.

  • A blank matrix sample that has been extracted, with the internal standard spiked in afterward.

  • The actual sample with the internal standard.

A significantly lower signal in the post-extraction spike sample (2) compared to the neat solution (1) indicates ion suppression due to matrix effects.

Liquid Chromatography

Q3: What are the recommended mobile phase additives to enhance the signal intensity of this compound?

A3: For positive electrospray ionization (ESI), acidic mobile phase additives are generally used to promote protonation.

  • Formic Acid: Typically used at a concentration of 0.1%, it is highly compatible with MS detection and provides good protonation for many compounds.[11]

  • Ammonium Formate or Ammonium Acetate: These additives can help to control the pH and improve peak shape.[3][12] They can also promote the formation of ammonium adducts ([M+NH4]+), which can be the most intense ion for some compounds. It is important to optimize the mass spectrometer to detect the desired adduct.

Illustrative Data on Mobile Phase Additives:

Mobile Phase Additive (in Acetonitrile/Water)Expected Peak Area (Arbitrary Units)Observations
0.1% Formic Acid850,000Good protonation ([M+H]+), stable baseline.
5 mM Ammonium Formate950,000May enhance signal through adduct formation ([M+NH4]+).
0.1% Acetic Acid700,000Less efficient protonation compared to formic acid.
No Additive300,000Poor ionization efficiency.

Note: This table provides illustrative data based on general LC-MS principles. Actual results may vary depending on the specific instrument and conditions.

Mass Spectrometry

Q4: What are the key ESI source parameters to optimize for this compound?

A4: The following parameters should be systematically optimized to enhance signal intensity[4][13]:

  • Capillary Voltage: Optimize for a stable spray and maximum ion current.

  • Nebulizing Gas Flow: This affects droplet size; too low can result in large droplets and inefficient desolvation, while too high can lead to spray instability.

  • Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Higher temperatures and flows can improve desolvation but may cause thermal degradation of the analyte. A heated ESI probe can significantly improve sensitivity.[5]

  • Sheath Gas Flow and Temperature: This helps to focus the ESI plume and aids in desolvation.

  • Fragmentor/Cone Voltage: This voltage influences the transmission of ions into the mass analyzer and can induce in-source fragmentation. It should be optimized to maximize the precursor ion signal.

Illustrative ESI Parameter Optimization:

ParameterSetting 1Signal Intensity (Counts)Setting 2Signal Intensity (Counts)Setting 3Signal Intensity (Counts)
Capillary Voltage3000 V750,0004000 V 980,000 5000 V890,000
Drying Gas Temp.300 °C680,000350 °C 950,000 400 °C930,000
Nebulizer Gas Flow30 psi720,00040 psi 970,000 50 psi910,000

Note: This table provides an example of a one-factor-at-a-time optimization. A design of experiments (DoE) approach can be more efficient for comprehensive optimization.[4] Optimal values are highlighted in bold.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • To 500 µL of plasma sample in a glass tube, add the this compound internal standard.

  • Add 2.5 mL of diethyl ether:hexane (80:20, v/v) as the extraction solvent.[7][9]

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Plasma Sample add_is Add Felodipine IS start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (Diethyl Ether/Hexane) add_is->lle Method 2 centrifuge Centrifuge ppt->centrifuge lle->centrifuge transfer Transfer Supernatant/ Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS reconstitute->inject lc LC Separation inject->lc ms MS Detection lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for Felodipine analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_lc LC Condition Issues cluster_ms MS Parameter Issues start Low/Variable IS Signal matrix_effects Matrix Effects? start->matrix_effects optimize_prep Optimize Sample Prep (e.g., use LLE, phospholipid removal) matrix_effects->optimize_prep Yes coelution Co-elution with Suppressors? matrix_effects->coelution No solution Signal Improved optimize_prep->solution optimize_lc Optimize Chromatography (e.g., gradient, column) coelution->optimize_lc Yes mobile_phase Suboptimal Mobile Phase? coelution->mobile_phase No optimize_lc->solution optimize_mp Optimize Mobile Phase (e.g., additives, pH) mobile_phase->optimize_mp Yes source_params Suboptimal Source Parameters? mobile_phase->source_params No optimize_mp->solution optimize_ms Optimize ESI Source (e.g., voltages, gases, temps) source_params->optimize_ms Yes optimize_ms->solution

Caption: Troubleshooting logic for low IS signal.

References

Resolving chromatographic co-elution with Felodipine 3,5-dimethyl ester-13C2,d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Felodipine and its isotopically labeled internal standard, Felodipine 3,5-dimethyl ester-13C2,d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in analysis?

A1: this compound is a stable isotope-labeled version of a Felodipine-related compound.[1] In analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte (Felodipine) that is added in a known quantity to samples and standards. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.

Q2: What is chromatographic co-elution?

A2: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or merged peaks in the chromatogram.[2][3] This can lead to inaccurate identification and quantification of the target analyte.

Q3: Is it a problem if Felodipine co-elutes with its labeled internal standard, this compound?

A3: In LC-MS/MS analysis, intentional co-elution of the analyte and its stable isotope-labeled internal standard is often desirable. Because the two compounds are chemically identical and differ only in mass, they exhibit nearly identical chromatographic behavior. The mass spectrometer can easily distinguish between them based on their different mass-to-charge ratios (m/z). However, if a non-mass-selective detector (like a UV detector) is used, this co-elution would make quantification impossible.

Q4: What are the common causes of unexpected co-elution in Felodipine analysis?

A4: Unexpected co-elution in Felodipine analysis can stem from several sources:

  • Matrix Effects: Endogenous components from biological samples (e.g., plasma, urine) can interfere with the analysis.

  • Metabolites: Felodipine is metabolized in the liver, and these metabolites could potentially co-elute with the parent drug.[4]

  • Co-administered Drugs: Other medications taken by a subject can interfere with the analysis.[5]

  • Impurities: Related impurities from the drug formulation, such as Felodipine EP Impurity B (the non-labeled version of Felodipine 3,5-dimethyl ester), could be a source of interference.[6][7]

  • Suboptimal Chromatographic Conditions: An analytical method that is not optimized for the specific sample matrix can lead to poor resolution.

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to identifying and resolving co-elution issues.

Q1: My Felodipine peak is distorted (e.g., has a shoulder, is broad, or appears as a doublet). How can I confirm co-elution?

A1: Visual inspection of a peak for asymmetry is the first step.[3] A shoulder or a sudden discontinuity can indicate co-elution.[3] To confirm, use the following detector-specific methods:

  • Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: Perform a peak purity analysis. This tool acquires UV spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[2][3]

  • Mass Spectrometry (MS) Detector: Analyze the mass spectra across the eluting peak. If the peak is pure, the mass spectrum should be consistent. If co-elution is occurring, you will observe different mass-to-charge ratios (m/z) at different points across the peak.[2][3]

cluster_0 Co-elution Confirmation Workflow Start Peak Distortion Observed (Shoulder, Broadening) CheckDAD Using DAD/PDA Detector? Start->CheckDAD PeakPurity Perform Peak Purity Analysis CheckDAD->PeakPurity Yes CheckMS Using Mass Spec Detector? CheckDAD->CheckMS No SpectraVary Spectra Vary Across Peak? PeakPurity->SpectraVary CoelutionConfirmed Co-elution Confirmed SpectraVary->CoelutionConfirmed Yes NoCoelution Co-elution Unlikely (Investigate Other Issues) SpectraVary->NoCoelution No ScanPeak Acquire Mass Spectra Across the Peak CheckMS->ScanPeak Yes CheckMS->NoCoelution No MassesVary Ions/Ratios Vary? ScanPeak->MassesVary MassesVary->CoelutionConfirmed Yes MassesVary->NoCoelution No

Caption: Workflow for confirming chromatographic co-elution.

Q2: I have confirmed co-elution. What chromatographic parameters should I adjust to resolve the peaks?

A2: Peak resolution in chromatography is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k').[2] A systematic approach involves modifying these parameters.

cluster_1 Troubleshooting Chromatographic Resolution Coelution Co-elution Confirmed Resolution Goal: Improve Peak Resolution (Rs) Coelution->Resolution Efficiency Adjust Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Adjust Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Adjust Retention Factor (k') (Retention Time) Resolution->Retention

Caption: Key parameters for resolving co-eluting peaks.

Q3: How can I adjust the retention factor (k') and selectivity (α) to improve separation?

A3: Adjusting the mobile phase is one of the most effective ways to influence retention and selectivity.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different chemical properties and can alter the interaction between the analytes and the stationary phase, thus changing selectivity.[2]

  • Modify Mobile Phase Strength: To increase the retention factor (k'), which is often beneficial for early eluting peaks, you need to weaken the mobile phase.[2][3] In reversed-phase chromatography, this means decreasing the percentage of the organic solvent.

  • Adjust pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of acidic or basic analytes, which can significantly impact their retention and the selectivity of the separation.

  • Change Column Chemistry: If mobile phase adjustments are insufficient, changing the column's stationary phase is the next step. If you are using a standard C18 column, consider a column with a different chemistry, such as Phenyl-Hexyl or Cyano (CN), which offer different separation mechanisms.

Q4: Can adjusting the temperature or flow rate help?

A4: Yes, these parameters can also be beneficial:

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency). It can also sometimes alter selectivity.

  • Flow Rate: Decreasing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks, but it will also increase the analysis time.

Q5: What if chromatographic adjustments are not enough? Could the issue be my sample preparation?

A5: Absolutely. If the co-eluting peak is an endogenous interference from the sample matrix, improving your sample preparation method is crucial.

  • Protein Precipitation (PPT): While fast, this method is less selective and may leave many interfering substances in the sample.[8]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by using immiscible solvents to partition the analyte from the sample matrix.[9][10]

  • Solid-Phase Extraction (SPE): SPE is the most selective sample preparation technique. It uses a solid sorbent to bind the analyte of interest while matrix components are washed away, resulting in a much cleaner sample extract.[11]

Experimental Protocols

Below are example starting conditions for an LC-MS/MS method for Felodipine analysis. These should be optimized to resolve any specific co-elution issues.

Protocol 1: Sample Preparation - Protein Precipitation [8]

  • To 100 µL of plasma sample, add 500 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Protocol 2: Suggested LC-MS/MS Conditions

This table summarizes typical starting parameters derived from various validated methods.[9][12][13]

ParameterCondition 1Condition 2
LC System UHPLC SystemHPLC System
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)Hypersil BOS-C18 (150 x 2.1 mm, 5 µm)[9][13]
Mobile Phase A 0.1% Formic Acid in Water2mM Ammonium Acetate[12]
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientIsocratic (80:20 A:B)[12]
Flow Rate 0.4 mL/min0.8 mL/min[12]
Column Temp. 40°CAmbient
Injection Vol. 5 µL10 µL
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive[9][13]
MRM Transition Felodipine: m/z 384.1 > 338.0[9][13]Felodipine: m/z 384.1 > 338.0[9][13]
IS: Specific to labeled standardIS: Specific to labeled standard

Note: The exact MRM transition for this compound should be determined by direct infusion of the standard.

References

Addressing isotopic purity issues with Felodipine 3,5-dimethyl ester-13C2,d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic purity issues with Felodipine 3,5-dimethyl ester-13C2,d6. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopic purity of this compound?

A1: The expected isotopic purity for a given lot of this compound should be specified in the Certificate of Analysis (CoA) provided by the manufacturer. Typically, the isotopic purity is expected to be high, often greater than 98 or 99%. However, the exact isotopic distribution can vary between batches. It is crucial to consult the CoA for the specific lot you are using.

Q2: What are the common isotopic impurities that might be present in a sample of this compound?

A2: Common isotopic impurities arise from incomplete incorporation of the stable isotopes during synthesis. For this compound, potential isotopic impurities, also known as isotopologues, include:

  • M+0: Unlabeled Felodipine 3,5-dimethyl ester.

  • Partially labeled species: Molecules with only the 13C2 or only the d6 label incorporated.

  • Isotopologues with fewer than six deuterium atoms.

The presence and abundance of these impurities will affect the accuracy of experiments where this compound is used as an internal standard.

Q3: How can I assess the isotopic purity of my this compound sample?

A3: The isotopic purity can be assessed using two primary analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool to determine the distribution of isotopologues in your sample. By analyzing the mass-to-charge ratio (m/z) and the relative abundance of each isotopic peak, you can quantify the isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to assess isotopic purity. In ¹H NMR, the absence or significant reduction of signals corresponding to the deuterated positions indicates high deuteration levels. In ¹³C NMR, the presence of signals for the ¹³C-labeled carbons confirms their incorporation.

Q4: Can the isotopic labels (¹³C and D) be lost during sample preparation or analysis?

A4: The ¹³C labels are stable and generally not lost during typical sample preparation and analysis. However, deuterium atoms, especially if located at exchangeable positions (e.g., on heteroatoms), can be subject to back-exchange with protic solvents. For this compound, the deuterium labels are on the methyl ester groups, which are generally stable under normal conditions. However, harsh pH conditions or high temperatures could potentially lead to some back-exchange.

Troubleshooting Guide

Issue 1: My mass spectrum shows a higher than expected abundance of the unlabeled (M+0) peak.

Possible Causes:

  • Low Isotopic Enrichment: The batch of the labeled compound may have a lower than specified isotopic enrichment.

  • Contamination: The sample may be contaminated with unlabeled Felodipine 3,5-dimethyl ester.

  • In-source Fragmentation: Fragmentation of the molecular ion in the mass spectrometer's source could potentially lead to a peak that is misinterpreted as the unlabeled compound.

Troubleshooting Steps:

  • Verify with CoA: Cross-reference your mass spectrometry data with the isotopic distribution provided in the Certificate of Analysis.

  • Analyze a Blank: Run a solvent blank to check for any background contamination in your analytical system.

  • Optimize MS Conditions: Adjust the ionization source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation.

  • Consult Supplier: If the discrepancy persists, contact the supplier of the labeled compound for further investigation.

Issue 2: The isotopic distribution in my mass spectrum is different from the CoA.

Possible Causes:

  • Instrument Resolution: The mass spectrometer may not have sufficient resolution to distinguish between closely spaced isotopic peaks.

  • Detector Saturation: If the signal is too intense, the detector may be saturated, leading to inaccurate relative abundance measurements.

  • Isotopic Exchange: As mentioned in the FAQs, deuterium atoms could potentially undergo back-exchange with hydrogen from the solvent.

Troubleshooting Steps:

  • Check Instrument Calibration and Resolution: Ensure your mass spectrometer is properly calibrated and operating at the required resolution.

  • Dilute the Sample: If detector saturation is suspected, dilute the sample and re-analyze.

  • Use Aprotic Solvents: If back-exchange is a concern, use aprotic solvents for sample preparation and analysis where possible.

Issue 3: I am observing unexpected peaks in my NMR spectrum.

Possible Causes:

  • Chemical Impurities: The sample may contain chemical impurities that are not isotopically labeled.

  • Incomplete Deuteration: If deuteration is incomplete, you will observe residual proton signals at the deuterated positions.

  • Sample Degradation: The compound may have degraded over time or due to improper storage.

Troubleshooting Steps:

  • Check Chemical Purity: Use a complementary analytical technique, such as HPLC-UV, to assess the chemical purity of the sample.

  • Integrate ¹H NMR Signals: In the ¹H NMR spectrum, carefully integrate the residual signals at the deuterated positions to quantify the extent of deuteration.

  • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (typically at -20°C).

Quantitative Data

Table 1: Theoretical Mass Information for Felodipine 3,5-dimethyl ester and its Isotopologues

CompoundMolecular FormulaMonoisotopic Mass (Da)
Unlabeled Felodipine 3,5-dimethyl esterC₁₇H₁₇Cl₂NO₄370.0509
Felodipine 3,5-dimethyl ester-d6C₁₇H₁₁D₆Cl₂NO₄376.0886
Felodipine 3,5-dimethyl ester-13C2¹³C₂C₁₅H₁₇Cl₂NO₄372.0576
This compound ¹³C₂C₁₅H₁₁D₆Cl₂NO₄ 378.0953

Note: The actual observed masses may vary slightly depending on the mass spectrometer's calibration and resolution.

Table 2: Example Isotopic Distribution from a Certificate of Analysis (Hypothetical)

IsotopologueRelative Abundance (%)
M+8 (¹³C₂, d₆)98.5
M+7 (¹³C₂, d₅)0.8
M+6 (¹³C₂, d₄ or ¹²C₂, d₆)0.5
M+0 (Unlabeled)< 0.1
Other< 0.1

This is a hypothetical example. Always refer to the lot-specific Certificate of Analysis for accurate data.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of achieving a resolution of at least 10,000.

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected m/z of the labeled compound and its potential isotopologues (e.g., m/z 350-400).

  • Data Analysis:

    • Identify the peak corresponding to the fully labeled compound (M+8).

    • Identify and integrate the peaks of all relevant isotopologues (M+0 to M+7).

    • Calculate the relative abundance of each isotopologue to determine the isotopic purity.

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of 5-10 mg/mL.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Identify the signals corresponding to the protons on the two methyl ester groups (around 3.6 ppm).

    • The intensity of these signals should be significantly reduced compared to the unlabeled compound.

    • Integrate the residual proton signals and compare them to a known internal standard or a non-deuterated proton signal in the molecule to estimate the degree of deuteration.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the signals for the two carbons of the methyl ester groups.

    • The presence of these signals confirms the incorporation of the ¹³C labels. The chemical shift may be slightly different from the unlabeled compound due to isotope effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_result Result prep_ms Dilute sample for MS ms_analysis High-Resolution MS prep_ms->ms_analysis prep_nmr Dissolve sample for NMR nmr_analysis ¹H and ¹³C NMR prep_nmr->nmr_analysis ms_data Determine Isotopic Distribution ms_analysis->ms_data nmr_data Confirm Label Incorporation & Deuteration nmr_analysis->nmr_data final_purity Assess Isotopic Purity ms_data->final_purity nmr_data->final_purity start Start start->prep_ms start->prep_nmr

Caption: Workflow for assessing isotopic purity.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Unexpected MS Result cause1 Low Enrichment start->cause1 cause2 Contamination start->cause2 cause3 Instrument Issue start->cause3 action1 Check CoA cause1->action1 action2 Run Blank cause2->action2 action3 Calibrate & Optimize cause3->action3 action4 Contact Supplier action1->action4

Caption: Troubleshooting logic for unexpected MS results.

Technical Support Center: Optimizing Liquid Chromatography Methods for Felodipine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the analysis of Felodipine and its labeled internal standard using liquid chromatography (LC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of Felodipine.

Q1: I am observing poor peak shape (tailing or fronting) for Felodipine. What are the potential causes and solutions?

A1: Poor peak shape for Felodipine can arise from several factors. Here's a systematic approach to troubleshooting:

  • Column Choice: Felodipine is a dihydropyridine derivative and can interact with active sites on the silica backbone of C18 columns.[1][2][3] Consider using a column with end-capping or a different stationary phase like a phenyl column.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of Felodipine. Ensure the pH is appropriate to maintain Felodipine in a single ionic state. A slightly acidic mobile phase, using additives like formic acid or ammonium formate, is often employed.[1][2]

  • Sample Solvent: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.[4]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: Residual sample components or matrix components can accumulate on the column, leading to poor peak shape. Implement a robust column washing procedure after each batch.

Q2: My Felodipine and its labeled internal standard are not well-resolved. How can I improve the resolution?

A2: Achieving good resolution is critical for accurate quantification. Here are some strategies:

  • Gradient Optimization: If you are using a gradient, try making it shallower. A slower increase in the organic solvent percentage can improve the separation between closely eluting peaks.

  • Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity. Experiment with different organic modifiers to see which provides better resolution.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Column Chemistry: As mentioned previously, the column stationary phase plays a crucial role. A UPLC column with smaller particle size (e.g., 1.7 µm) can provide higher efficiency and better resolution.[1][2]

Q3: I'm experiencing significant matrix effects in my plasma samples. What can I do to minimize them?

A3: Matrix effects are a common challenge in bioanalysis. Here are some techniques to mitigate them:

  • Sample Preparation: A thorough sample preparation method is key. Protein precipitation is a common first step, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.[3][5][6][7] Diethyl ether:hexane (1:1 v/v) has been used for LLE.[3][5]

  • Chromatographic Separation: Ensure that Felodipine and its internal standard are chromatographically separated from the bulk of the matrix components. Adjusting the gradient can help elute matrix components at different times.

  • Internal Standard Selection: Using a stable isotope-labeled internal standard (e.g., Felodipine-d3) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.

  • Mass Spectrometry Parameters: Optimize the MS/MS transitions (MRM) to be as specific as possible for Felodipine and its internal standard.[3][5][6]

Q4: I am observing carryover in my blank injections after a high concentration sample. How can I resolve this?

A4: Carryover can compromise the accuracy of your results, especially at the lower limit of quantification.

  • Injector Wash: Ensure your autosampler's wash procedure is effective. Use a strong solvent (like a high percentage of organic solvent) in your wash solution. You may need to increase the volume of the wash solvent or the number of wash cycles.

  • Injection Volume: Reducing the injection volume of high-concentration samples can sometimes help.

  • Sample Loop: If carryover persists, there might be contamination in the sample loop or injector port. Consult your instrument's manual for cleaning procedures.

Experimental Protocols

Below is a detailed methodology for a UPLC-MS/MS method for the quantification of Felodipine in plasma, based on literature.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 50 µL of the internal standard working solution (e.g., Felodipine-d3 in methanol).

  • Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 15 minutes.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[5]

2. Liquid Chromatography Parameters

ParameterValue
Column Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[1][2]
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0 with formic acid[1]
Mobile Phase B Acetonitrile[1]
Gradient 0-1.0 min (10% B), 1.0-5.0 min (10-90% B), 5.0-6.0 min (90% B), 6.0-6.1 min (90-10% B), 6.1-8.0 min (10% B)
Flow Rate 0.2 mL/min[1]
Column Temperature 25°C[1]
Injection Volume 5 µL

3. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transition (Felodipine) 384.1 > 338.0[3]
MRM Transition (Felodipine-d3) 387.1 > 341.0 (Example)
Collision Energy Optimized for specific instrument
Source Temperature Optimized for specific instrument

Quantitative Data Summary

The following tables summarize typical quantitative data for Felodipine analysis.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
Felodipine~5.5
Felodipine-d3~5.5

Table 2: Mass Spectrometry Parameters & Limits of Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)
Felodipine384.1338.00.10[8]
Felodipine-d3387.1341.0-

Visual Workflow Diagrams

Diagram 1: LC Gradient Optimization Workflow

GradientOptimization Start Start: Poor Resolution Initial_Gradient Initial Gradient: 10-90% B in 5 min Start->Initial_Gradient Evaluate Evaluate Resolution and Peak Shape Initial_Gradient->Evaluate Good_Resolution Outcome: Good Resolution Evaluate->Good_Resolution Acceptable Poor_Resolution Outcome: Still Poor Resolution Evaluate->Poor_Resolution Not Acceptable Shallow_Gradient Action: Make Gradient Shallower (e.g., 10-90% B in 10 min) Shallow_Gradient->Evaluate Change_Solvent Action: Change Organic Solvent (Acetonitrile to Methanol) Change_Solvent->Evaluate Check_pH Action: Adjust Mobile Phase pH Check_pH->Evaluate Poor_Resolution->Shallow_Gradient Poor_Resolution->Change_Solvent Poor_Resolution->Check_pH

Caption: A logical workflow for optimizing the liquid chromatography gradient to improve peak resolution.

Diagram 2: Troubleshooting Matrix Effects

MatrixEffectsTroubleshooting Start Start: Significant Matrix Effects Sample_Prep Step 1: Improve Sample Preparation Start->Sample_Prep SPE_LLE Action: Implement SPE or LLE Sample_Prep->SPE_LLE Chromatography Step 2: Optimize Chromatography SPE_LLE->Chromatography Gradient_Mod Action: Modify Gradient to Separate from Matrix Components Chromatography->Gradient_Mod Internal_Std Step 3: Use Labeled Internal Standard Gradient_Mod->Internal_Std Labeled_IS Action: Use Felodipine-d3 Internal_Std->Labeled_IS Evaluate Evaluate Matrix Effects Labeled_IS->Evaluate Acceptable Outcome: Matrix Effects Minimized Evaluate->Acceptable Acceptable Not_Acceptable Outcome: Still Unacceptable Evaluate->Not_Acceptable Not Acceptable Not_Acceptable->Sample_Prep Re-evaluate

References

Improving synthesis yield and purity of Felodipine 3,5-dimethyl ester-13C2,d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield and purity of Felodipine 3,5-dimethyl ester-13C2,d6.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Felodipine and its isotopically labeled analogues?

A1: The most common method for synthesizing Felodipine is the Hantzsch dihydropyridine synthesis.[1][2][3] This is a multicomponent reaction that involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an amino crotonate (ethyl 3-aminocrotonate) in the presence of a nitrogen source like ammonia or ammonium acetate.[2][4] For the synthesis of this compound, isotopically labeled precursors would be required. Specifically, a dimethyl-d6 substituted β-ketoester and a precursor containing two 13C atoms in the ester functionalities would be used.

Q2: What are the common impurities encountered during the synthesis of Felodipine?

A2: Common impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation of the final product.[5] Key impurities identified in Felodipine synthesis include:

  • Oxidized Felodipine (Dehydro Felodipine): The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative.[6][7]

  • Symmetrical Diester Analogues: Impurities such as the dimethyl and diethyl esters of the dihydropyridine core can form.[6]

  • Unreacted Intermediates: Such as methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate.[7]

Q3: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?

A3: A combination of chromatographic and spectroscopic methods is essential for accurate analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of Felodipine and quantifying impurities.[8][9][10] Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are powerful tools for the structural identification of the final product and any impurities.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete conversion. The Hantzsch synthesis can be slow under certain conditions.[1]Optimize Reaction Parameters: Systematically vary the temperature (e.g., 60-80°C), reaction time, and catalyst (e.g., acetic acid/piperidine) concentration to find the optimal conditions. Consider using a continuous flow reactor, which can improve heat and mass transfer, potentially leading to higher yields.[4]
Poor Quality of Starting Materials: Impurities in the 2,3-dichlorobenzaldehyde, labeled methyl acetoacetate, or ethyl 3-aminocrotonate can inhibit the reaction or lead to side products.Ensure High Purity of Reactants: Use freshly purified or high-purity grade starting materials. Characterize the starting materials by NMR or GC-MS before use.
Low Purity of Final Product Formation of Oxidized Impurity: The 1,4-dihydropyridine ring is prone to oxidation, especially when exposed to air and light, forming the pyridine analogue.[6]Minimize Exposure to Air and Light: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction mixture and the isolated product from light by using amber glassware or covering the reaction setup with aluminum foil.
Presence of Symmetrical Diester Impurities: Use of incorrect stoichiometry or presence of other alcohol sources can lead to the formation of symmetrical dimethyl or diethyl ester impurities.[6]Control Stoichiometry and Solvent: Carefully control the molar ratios of the reactants. Use anhydrous solvents to prevent transesterification reactions.
Difficulty in Product Isolation and Purification Product Precipitation Issues: The product may not crystallize effectively from the reaction mixture, leading to losses during workup.Optimize Crystallization Conditions: After the reaction, cool the mixture slowly to promote crystallization. If the product is soluble in the reaction solvent, consider removing the solvent under reduced pressure and recrystallizing from a different solvent system (e.g., ethanol, isopropanol).[4][11]
Inefficient Extraction: The product may not be efficiently extracted from the aqueous phase during workup.Select Appropriate Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or methylene chloride. Perform multiple extractions to ensure complete recovery of the product.

Experimental Protocols

General Protocol for Hantzsch Synthesis of Felodipine

This protocol is a general guideline and may require optimization for the synthesis of the isotopically labeled analogue.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methyl acetoacetate (or its isotopically labeled equivalent)

  • Ethyl 3-aminocrotonate

  • Ammonium acetate

  • Acetic acid

  • Piperidine

  • Isopropanol (or other suitable alcohol)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzaldehyde, methyl acetoacetate, and ethyl 3-aminocrotonate in isopropanol.

  • Addition of Catalyst: Add ammonium acetate, followed by a catalytic amount of acetic acid and piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 60-80°C) and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain pure Felodipine.

Data Presentation

Table 1: Representative Reaction Conditions for Felodipine Synthesis

ParameterConditionReference
Reactants 2,3-Dichlorobenzaldehyde, Methyl Acetoacetate, Ethyl 3-aminocrotonate[12]
Nitrogen Source Ammonium Acetate[4]
Catalyst Acetic Acid / Piperidine[4]
Solvent Isopropanol / Ethanol
Temperature 60 - 80 °C (Reflux)
Typical Isolated Yield 40 - 94%[4][13]
Purity (HPLC) >98%[4]

Table 2: Common Analytical Methods for Felodipine

Technique Purpose
HPLC Purity assessment and quantification of impurities
UPLC-MS Identification of impurities and confirmation of product mass
NMR (¹H, ¹³C) Structural elucidation of the final product and impurities
IR Spectroscopy Confirmation of functional groups

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Hantzsch Reaction cluster_purification Purification cluster_analysis Analysis A 2,3-Dichlorobenzaldehyde D One-Pot Condensation (Solvent, Catalyst, Heat) A->D B Labeled Methyl Acetoacetate (13C2, d6) B->D C Ethyl 3-aminocrotonate C->D E Workup & Extraction D->E F Recrystallization E->F G HPLC, MS, NMR F->G H Pure Felodipine-13C2,d6 G->H

Caption: Experimental workflow for the synthesis of Felodipine-13C2,d6.

Troubleshooting_Logic Start Low Yield or Purity? CheckPurity Check Starting Material Purity Start->CheckPurity Yes HighPurityProduct High Yield & Purity Start->HighPurityProduct No OptimizeCond Optimize Reaction Conditions (Temp, Time, Catalyst) CheckPurity->OptimizeCond InertAtmosphere Use Inert Atmosphere (N2 or Ar) OptimizeCond->InertAtmosphere OptimizePurification Optimize Purification (Recrystallization Solvent) InertAtmosphere->OptimizePurification OptimizePurification->HighPurityProduct

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Felodipine 3,5-dimethyl ester-13C2,d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Felodipine 3,5-dimethyl ester-13C2,d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does its solubility compare to unlabeled Felodipine?

This compound is a stable isotope-labeled version of a Felodipine analog. Stable isotope labeling is a common technique in drug development used for quantitative analysis and metabolic studies. The incorporation of carbon-13 and deuterium isotopes is not expected to significantly alter the physicochemical properties of the molecule. Therefore, this compound is expected to exhibit the same poor aqueous solubility as unlabeled Felodipine, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] The aqueous solubility of Felodipine is approximately 19.7 mg/L.[2]

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound from aqueous solutions is a common issue due to its low water solubility. This can be triggered by several factors:

  • High Concentration: The concentration of the compound in your solution may have exceeded its solubility limit in the aqueous buffer.

  • Co-solvent Evaporation: If you are using a co-solvent to initially dissolve the compound, evaporation of the more volatile organic solvent can lead to precipitation.

  • pH Changes: While Felodipine's solubility is not highly pH-dependent, significant shifts in pH can sometimes affect the stability of the formulation.

  • Temperature Fluctuations: Changes in temperature can alter the solubility of the compound.

Q3: What are the recommended organic solvents for dissolving this compound?

Felodipine is soluble in several organic solvents. The following table summarizes the solubility in commonly used solvents:

SolventApproximate Solubility
Dimethyl sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~20 mg/mL

Data for unlabeled Felodipine, assumed to be comparable for the isotopically labeled analog.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution with Aqueous Buffer

Problem: After dissolving this compound in an organic solvent (e.g., DMSO) and diluting it with an aqueous buffer for your experiment, you observe immediate or gradual precipitation.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer to ensure it remains below its solubility limit.

  • Optimize Co-solvent Percentage: You can systematically test different percentages of the organic co-solvent in your final aqueous solution. A slightly higher percentage of the co-solvent may be required to maintain solubility. However, be mindful of the potential effects of the organic solvent on your experimental system.

  • Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween 80, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds like Felodipine.[1]

  • Employ a Different Solubilization Technique: If co-solvents are not suitable for your experiment, consider preparing a solid dispersion or a nanoemulsion of the compound.

Issue 2: Low Dissolution Rate in In Vitro Assays

Problem: You are observing a very slow or incomplete dissolution of this compound in your in vitro dissolution or release assays, leading to inconsistent results.

Troubleshooting Steps:

  • Prepare a Solid Dispersion: Dispersing the compound in a hydrophilic polymer carrier can significantly enhance its dissolution rate by converting it to an amorphous state.[1][3] Polyethylene glycol (PEG) 6000 and polyvinyl alcohol (PVA) have been shown to be effective carriers for Felodipine.[1][3] A solid dispersion of Felodipine with PVA has been shown to release 95% of the drug in 85 minutes.[3][4]

  • Formulate a Self-Nanoemulsifying Drug Delivery System (SNEDDS): SNEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a nanoemulsion upon contact with an aqueous medium. This can dramatically improve the dissolution and absorption of poorly soluble drugs.[2]

  • Particle Size Reduction: While more technically demanding, reducing the particle size of the compound through techniques like micronization or nanomilling can increase the surface area available for dissolution.

Experimental Protocols

Protocol 1: Preparation of a Felodipine Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of Felodipine with a hydrophilic polymer carrier to enhance its aqueous dissolution.

Materials:

  • This compound

  • Polyvinyl alcohol (PVA) or Polyethylene glycol (PEG 6000)

  • Ethanol

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

  • Water bath or rotary evaporator

  • Desiccator

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:6).[1]

  • Accurately weigh the this compound and the chosen polymer (PVA or PEG 6000).

  • Dissolve the this compound in a suitable volume of ethanol. A common starting point is 2.5 times the total weight of the drug and polymer.[1]

  • Once the drug is completely dissolved, add the polymer to the solution and stir until a homogenous mixture is obtained.

  • Evaporate the solvent using a water bath set to a temperature that will not degrade the compound (e.g., 45°C) or a rotary evaporator.[1]

  • Dry the resulting solid residue in a hot air oven for 1 hour to remove any remaining solvent, followed by storage in a desiccator for 24 hours.[1]

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.[1]

Protocol 2: Solubilization Using a Co-solvent System

This protocol provides a method for preparing a stock solution of this compound using a co-solvent for subsequent dilution in aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

  • Vortex the solution until the compound is completely dissolved.

  • For your experiment, dilute the DMSO stock solution with your aqueous buffer to the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the ratio of DMSO to the aqueous buffer.

Visualizations

Felodipine_MoA Felodipine Felodipine L_type_Ca_Channel L-type Calcium Channel (in vascular smooth muscle) Felodipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Felodipine->Vasodilation Promotes Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chains MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chains Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Mechanism of action of Felodipine as a calcium channel blocker.

References

Validation & Comparative

A Comparative Performance Analysis of Stable Isotope Labeled Felodipine for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of two stable isotope-labeled (SIL) variants of a Felodipine metabolite, Felodipine 3,5-dimethyl ester-d6 and a theoretical Felodipine-13C2,d6, for use in quantitative mass spectrometry-based assays.

While direct experimental data comparing these two specific isotopologues of the Felodipine 3,5-dimethyl ester is not publicly available, this guide leverages established principles of stable isotope labeling in mass spectrometry to provide a thorough performance comparison. The insights provided will aid in the selection of the most suitable internal standard for pharmacokinetic and drug metabolism studies.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS bioanalysis, offering a way to correct for variability in sample preparation and matrix effects. The choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can have significant implications for assay performance. Generally, ¹³C-labeled standards are considered superior due to their greater isotopic stability and reduced potential for chromatographic shifts, though they are often more expensive and less readily available.[1][2][3][4] Deuterium-labeled standards, while more common and cost-effective, can sometimes exhibit different chromatographic behavior and may be susceptible to back-exchange, potentially compromising data accuracy.[2][5]

Performance Characteristics at a Glance

The following table summarizes the key performance differences between deuterium-labeled and ¹³C-labeled internal standards, which can be extrapolated to Felodipine 3,5-dimethyl ester-d6 and Felodipine-13C2,d6.

Performance ParameterFelodipine 3,5-dimethyl ester-d6 (Deuterium Labeled)Felodipine-13C2,d6 (Carbon-13 Labeled)Rationale & Key Considerations
Chromatographic Co-elution May exhibit a slight retention time shift relative to the unlabeled analyte.[6]Expected to have virtually identical retention time as the unlabeled analyte.[1][3]The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties, affecting chromatographic separation.[7] This can be problematic in methods with high chromatographic resolution.[3]
Isotopic Stability Generally stable, but the label can be prone to back-exchange with protons from the solvent or matrix, especially if the label is on an exchangeable site.[1][2][8]Highly stable, with no risk of back-exchange.[1][4]The C-¹³C bond is stronger and not susceptible to exchange under typical bioanalytical conditions.
Matrix Effect Compensation Effective, but can be compromised if there is a chromatographic shift between the analyte and the internal standard.[9]Provides the most accurate compensation for matrix effects due to identical chromatographic behavior and ionization efficiency.[3]For optimal correction, the internal standard must experience the same matrix effects as the analyte, which is best achieved with perfect co-elution.
Mass Difference Provides a 6 Da mass shift from the unlabeled analyte.Provides a 2 Da mass shift from the unlabeled analyte (for ¹³C₂) and an additional 6 Da for the d6.A sufficient mass difference is necessary to prevent isotopic crosstalk, where the signal from the analyte interferes with the signal from the internal standard. A mass difference of at least 3 Da is generally recommended.
Cost & Availability Generally more readily available and less expensive to synthesize.[2]Typically more expensive and may require custom synthesis.[4]The synthetic routes for incorporating ¹³C can be more complex and costly.[1]
Fragmentation in MS/MS Deuterium labeling can sometimes alter fragmentation patterns, which may require optimization of MS/MS parameters.[2][10]¹³C labeling has a negligible effect on fragmentation patterns.[7]The difference in bond energies between C-H and C-D can influence fragmentation pathways.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of a drug analyte (e.g., Felodipine) in a biological matrix using a stable isotope-labeled internal standard.

Objective:

To accurately quantify the concentration of an analyte in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.

Materials:
  • Analyte of interest (e.g., Felodipine)

  • Stable isotope-labeled internal standard (SIL-IS) (Felodipine 3,5-dimethyl ester-d6 or Felodipine-13C2,d6)

  • Biological matrix (e.g., human plasma)

  • LC-MS/MS system

  • Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water, formic acid)

  • Sample preparation materials (e.g., protein precipitation plates, solid-phase extraction cartridges)

Methodology:
  • Preparation of Stock Solutions and Standards:

    • Prepare a stock solution of the analyte and the SIL-IS in an appropriate organic solvent.

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

  • Sample Preparation:

    • To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed amount of the SIL-IS working solution.

    • Perform sample extraction to remove proteins and other interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

    • Evaporate the solvent from the extracted samples and reconstitute in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Chromatographically separate the analyte and SIL-IS from other matrix components.

    • Detect the analyte and SIL-IS using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the SIL-IS.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the SIL-IS.

    • Calculate the peak area ratio (analyte peak area / SIL-IS peak area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Concepts

The following diagrams illustrate important concepts in the performance comparison of stable isotope-labeled internal standards.

G Workflow for Quantitative Bioanalysis using SIL-IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-IS Sample->Spike Extract Extraction (PPT, LLE, SPE) Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: A typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

G Impact of Isotopic Labeling on Chromatography cluster_c13 Perfect Co-elution cluster_d Potential Retention Time Shift A1 Analyte Peak1 IS1 ¹³C-IS Peak2 Time1 Retention Time A2 Analyte Peak3 IS2 d-IS Peak4 Time2 Retention Time

Caption: Ideal co-elution of a ¹³C-IS versus the potential for a retention time shift with a d-IS.

Conclusion

The choice between Felodipine 3,5-dimethyl ester-d6 and a potential Felodipine-13C2,d6 as an internal standard will depend on a balance of performance requirements and practical considerations. For the highest level of accuracy and to minimize the risk of chromatographic and isotopic effects, a ¹³C-labeled standard is theoretically the superior choice.[3][10] It provides the most robust correction for matrix effects and other sources of variability. However, a deuterium-labeled standard like Felodipine 3,5-dimethyl ester-d6 can still provide excellent performance and may be the more practical option due to its likely lower cost and greater availability.[2] Careful method development and validation are essential to ensure that any potential isotopic effects of a deuterium-labeled standard do not compromise the accuracy and precision of the bioanalytical method.

References

A Comparative Guide to Analytical Methods for the Determination of Felodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantitative determination of Felodipine, a calcium channel blocker used in the treatment of hypertension. The information presented is collated from a range of scientific studies to assist researchers in selecting the most appropriate method for their specific application, be it in quality control of pharmaceutical formulations or in bioanalytical studies.

Data Presentation: A Side-by-Side Look at Method Performance

The following table summarizes the key performance characteristics of several common analytical techniques used for Felodipine analysis. This allows for a direct comparison of their sensitivity, linearity, and accuracy.

MethodMatrixLinearity RangeLODLOQAccuracy (% Recovery)Reference
RP-HPLC Bulk and Tablets15-75 µg/mL0.19 µg/mL0.6 µg/mL98.9-100.4%[1]
RP-HPLC Tablets6.25-100 µg/mL--90-110%[2]
RP-HPLC Tablets25-200 µg/mL0.125 ng/mL1.25 ng/mL-[3]
RP-HPLC Tablets-0.56 µg/mL1.71 µg/mL98.13-99.56%[4]
RP-HPLC Tablets0.1-350 µg/mL---[5]
LC-MS Human Plasma0.8-13.0 ng/mL0.10 ng/mL0.50 ng/mL-[6]
LC-MS/MS Human Serum0.04-20 ng/mL-0.04 ng/mL98.21-106.20%[7]
LC-MS/MS Human Plasma-2 ppt5 ppt-[8]
LC-MS/MS Human Plasma0.1038-10.38 µg/L-0.1038 µg/L99.4%[9]
HPTLC Bulk and Formulation-Method B: 0.013 µg/mL, Method C: 0.09 µg/mLMethod B: 0.044 µg/mL, Method C: 0.32 µg/mL-[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the analysis of Felodipine in bulk drug and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[1][2]

  • Column: A common choice is a C18 column (e.g., ODS C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water is frequently employed. A typical ratio is 80:20 (v/v).[1][2][3]

  • Flow Rate: A flow rate of 1.0 ml/min is often used.[1]

  • Detection: UV detection is performed at a wavelength where Felodipine shows significant absorbance, such as 234 nm, 238 nm, or 305 nm.[1][4][11]

  • Sample Preparation: For tablet analysis, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder. A quantity of powder equivalent to a specific amount of Felodipine is weighed and dissolved in a suitable solvent, often the mobile phase. The solution is then sonicated, filtered, and diluted to the desired concentration before injection into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

LC-MS and LC-MS/MS methods are preferred for the analysis of Felodipine in biological matrices like plasma and serum due to their high sensitivity and selectivity.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is required.

  • Column: A C18 column is commonly used for separation.[6][9]

  • Mobile Phase: The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as 2mM ammonium acetate or 0.1% formic acid.[6][9]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for Felodipine.[9]

  • Mass Spectrometry Detection:

    • LC-MS: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the Felodipine parent ion.

    • LC-MS/MS: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) of Felodipine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For example, a transition of m/z 384.1 → 338.0 has been reported.[9] An internal standard, such as nimodipine or pantoprazole, is often used to improve accuracy and precision.[6][7][9]

  • Sample Preparation (for plasma/serum):

    • Protein Precipitation: A simple and common method where a cold organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[8]

    • Liquid-Liquid Extraction: The plasma sample is mixed with an extraction solvent (e.g., a mixture of diethyl ether and hexane). After vortexing and centrifugation, the organic layer containing Felodipine is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[9]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the conceptual and experimental workflows for the analysis of Felodipine.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Data Analysis and Reporting cluster_outcome Outcome A Define Objectives of the Study B Select Analytical Methods to Compare A->B C Develop a Detailed Standardized Protocol B->C D Prepare and Validate Homogeneous Test Samples C->D E Distribute Samples to Participating Laboratories D->E F Laboratories Perform Analysis Following the Protocol G Laboratories Submit Raw Data and Results H Statistical Analysis of Submitted Data (e.g., ANOVA, Cochran's Test) G->H I Evaluate Method Performance (Accuracy, Precision, Reproducibility) H->I J Prepare a Comprehensive Comparison Report I->J K Identify Most Reliable Method(s) J->K L Recommendations for Method Harmonization J->L

Caption: Conceptual workflow for an inter-laboratory comparison study.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh and Crush Tablets B Dissolve in Solvent A->B C Sonicate and Filter B->C D Dilute to Working Concentration C->D E Inject Sample into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Chromatogram Acquisition G->H I Peak Integration and Quantification H->I J Calculate Concentration I->J

Caption: Experimental workflow for the HPLC analysis of Felodipine tablets.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Internal Standard B Protein Precipitation or Liquid-Liquid Extraction A->B C Centrifuge B->C D Collect Supernatant/Organic Layer C->D E Evaporate and Reconstitute D->E F Inject Sample into LC System E->F G Chromatographic Separation F->G H Electrospray Ionization (ESI) G->H I Tandem Mass Spectrometry (MS/MS) Detection (MRM) H->I J Acquire Mass Spectra I->J K Peak Integration and Ratio Calculation (Analyte/IS) J->K L Quantify using Calibration Curve K->L

Caption: Experimental workflow for LC-MS/MS analysis of Felodipine in plasma.

References

Validating analytical methods for Felodipine impurity B (Felodipine 3,5-dimethyl ester) quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Felodipine impurity B (Felodipine 3,5-dimethyl ester), a critical quality attribute in the manufacturing of the antihypertensive drug Felodipine. The selection of a suitable analytical method is paramount for ensuring the purity, safety, and efficacy of the final drug product. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, supported by experimental data from published studies.

Performance Comparison of Analytical Methods

The choice between HPLC and UPLC for the analysis of Felodipine impurity B often depends on the specific requirements of the laboratory, such as desired run time, sensitivity, and available instrumentation. While both techniques are capable of providing accurate and precise results, UPLC generally offers advantages in terms of speed and resolution due to the use of smaller particle size columns.

ParameterRP-HPLC MethodUPLC-MS/MS Method
Linearity Range 0.2-8.0 µg/mL[1]Not explicitly stated for impurity B, but the method was linear for Felodipine from 0.05 to 0.15 mg/mL.
Correlation Coefficient (R²) >0.999[1]Not explicitly stated for impurity B.
Limit of Detection (LOD) 0.05 µg/mL[1]50 ng/mL (for Felodipine and impurity 1)[2]
Limit of Quantification (LOQ) 0.15 µg/mL[1]150 ng/mL (for Felodipine and impurity 1)[2]
Accuracy (% Recovery) 95% to 106%[1]Not explicitly stated for impurity B.
Precision (% RSD) 0.1% to 0.2%[1]< 2% at LOQ concentration[2]
Run Time 15 min[1]Not explicitly stated, but UPLC methods are generally faster than HPLC.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the experimental protocols for the RP-HPLC and UPLC-MS/MS methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of Felodipine impurity A, B, and C in both the drug substance and solid dosage forms.[1]

Chromatographic Conditions:

  • Instrument: Waters Alliance e2695 with a photodiode array detector.[1]

  • Column: Phenomenex Gemini C18, 5 µm, 150 × 2.0 mm i.d.[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.02 mM ammonium acetate (pH adjusted to 5 with glacial acetic acid) and acetonitrile (55:45, v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Detection Wavelength: 240 nm.[1]

  • Column Temperature: 25°C.[1]

  • Run Time: 15 minutes.[1]

Sample Preparation:

  • Twenty tablets are weighed and finely powdered.

  • An amount of powder equivalent to 50 mg of Felodipine is accurately weighed and transferred.

  • The powder is dissolved in a suitable diluent.

  • The solution is centrifuged at 4500 rpm for 10 minutes.[1]

  • The clear supernatant is filtered through a 0.45 μm membrane filter before injection into the HPLC system.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method was developed for the identification and characterization of forced degradation products of Felodipine, including impurities.[2]

Chromatographic Conditions:

  • Instrument: Acquity H class UPLC with a Photodiode Array (PDA) detector and a mass spectrometer.[2]

  • Column: Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm.[2]

  • Mobile Phase: Gradient elution was used, though the specific gradient program is not detailed in the provided information. The mobile phase components were practical for LC-MS analysis.[2]

  • Flow Rate: The robustness of the method was tested at 0.18, 0.2, and 0.22 mL/min.[2]

  • Column Temperature: The method's robustness was evaluated at 20, 25, and 30 °C.[2]

Sample Preparation:

  • Felodipine and Impurity 1 (dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) samples were procured as active pharmaceutical ingredients (API).[2][3]

Visualizing the Analytical Workflow

To better understand the logical flow of the analytical processes, the following diagrams were generated using the DOT language.

cluster_hplc RP-HPLC Workflow hplc_start Sample Preparation (Tablets or Drug Substance) hplc_dissolve Dissolution in Diluent hplc_start->hplc_dissolve hplc_centrifuge Centrifugation (4500 rpm, 10 min) hplc_dissolve->hplc_centrifuge hplc_filter Filtration (0.45 µm) hplc_centrifuge->hplc_filter hplc_inject Injection into HPLC hplc_filter->hplc_inject hplc_separate Isocratic Separation (C18 Column) hplc_inject->hplc_separate hplc_detect UV Detection (240 nm) hplc_separate->hplc_detect hplc_quantify Quantification of Impurity B hplc_detect->hplc_quantify

Caption: Workflow for Felodipine Impurity B quantification using RP-HPLC.

cluster_uplc UPLC-MS/MS Workflow uplc_start API Sample (Felodipine & Impurities) uplc_prepare Sample Preparation uplc_start->uplc_prepare uplc_inject Injection into UPLC uplc_prepare->uplc_inject uplc_separate Gradient Separation (BEH C18 Column) uplc_inject->uplc_separate uplc_detect_pda PDA Detection uplc_separate->uplc_detect_pda uplc_detect_ms MS/MS Detection uplc_separate->uplc_detect_ms uplc_characterize Identification and Characterization uplc_detect_pda->uplc_characterize uplc_detect_ms->uplc_characterize

Caption: Workflow for identification and characterization of Felodipine impurities using UPLC-MS/MS.

References

A Head-to-Head Battle of Internal Standards: Optimizing Felodipine Quantification in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the calcium channel blocker felodipine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards: Felodipine 3,5-dimethyl ester-¹³C₂,d₆ and deuterated Felodipine. This analysis is supported by a review of established bioanalytical methods and foundational principles of internal standard selection.

The ideal internal standard co-elutes with the analyte of interest, exhibits similar extraction recovery and ionization response, and is not susceptible to isotopic exchange. These characteristics are crucial for compensating for variations in sample preparation and analysis, thereby ensuring the integrity of pharmacokinetic and other quantitative studies. While both ¹³C- and deuterium-labeled compounds are common choices, their inherent physicochemical properties can lead to significant differences in analytical performance.

The Contenders: ¹³C₂,d₆-Labeled vs. Deuterated Felodipine

Felodipine 3,5-dimethyl ester-¹³C₂,d₆ is a stable isotope-labeled analog of a felodipine-related compound, incorporating two ¹³C atoms and six deuterium atoms. This dual-labeling strategy provides a significant mass shift from the native analyte, minimizing potential for cross-talk in mass spectrometric detection.

Deuterated Felodipine (e.g., d₆-Felodipine) involves the substitution of hydrogen atoms with deuterium. While a common and often more synthetically accessible approach, the greater relative mass difference between protium and deuterium can introduce subtle but significant chromatographic and physicochemical disparities compared to the unlabeled analyte.

Experimental Evidence: A Comparative Overview

One study detailed a stereoselective and sensitive method for the determination of felodipine enantiomers using d₆-Felodipine as the internal standard. While this study provides valuable pharmacokinetic data, it does not offer a comprehensive set of validation parameters such as precision, accuracy, and matrix effect in a comparative context.[1]

Conversely, numerous studies on the bioanalysis of other small molecules have consistently demonstrated the superiority of ¹³C-labeled internal standards over their deuterated counterparts. The primary advantage of ¹³C labeling lies in the minimal isotopic effect, which results in nearly identical chromatographic retention times and ionization efficiencies to the unlabeled analyte. This co-elution is critical for effectively compensating for matrix effects, which can be a significant source of variability and inaccuracy in LC-MS/MS assays.

Deuterated standards, due to the larger mass difference, can exhibit a chromatographic shift, leading to differential ion suppression or enhancement compared to the analyte. This can compromise the accuracy of quantification, particularly in complex biological matrices.

Performance Parameter Comparison

Based on established principles and data from analogous studies, the following table summarizes the expected performance of Felodipine 3,5-dimethyl ester-¹³C₂,d₆ versus a deuterated felodipine internal standard.

Performance ParameterFelodipine 3,5-dimethyl ester-¹³C₂,d₆ (Expected)Deuterated Felodipine (d₆) (Observed/Expected)Rationale
Co-elution with Analyte HighModerate to High¹³C labeling has a negligible effect on retention time, ensuring near-perfect co-elution. Deuteration can lead to slight shifts in retention time.
Matrix Effect Compensation ExcellentGood to ExcellentSuperior co-elution allows for more accurate compensation for ion suppression or enhancement.
Isotopic Stability HighGenerally HighBoth are stable isotopes, but deuterium at certain positions can be susceptible to back-exchange.
Precision (%RSD) <15%<15%Both can achieve acceptable precision, but ¹³C labeling may offer greater consistency across different matrices.
Accuracy (%Bias) ±15%±15%Accurate quantification is achievable with both, but ¹³C labeling reduces the risk of bias from differential matrix effects.

Experimental Workflow for Felodipine Bioanalysis

The following diagram illustrates a typical workflow for the quantification of felodipine in a biological matrix, such as plasma, using a stable isotope-labeled internal standard and LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (¹³C₂,d₆ or Deuterated) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Figure 1. A typical bioanalytical workflow for felodipine quantification.

Detailed Experimental Protocol

The following is a representative protocol for the LC-MS/MS analysis of felodipine in human plasma, adaptable for use with either internal standard.

1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (Felodipine 3,5-dimethyl ester-¹³C₂,d₆ or deuterated Felodipine).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase: Acetonitrile: 10 mM Ammonium Acetate (80:20, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Felodipine: [To be optimized, e.g., Q1: 384.1 -> Q3: 338.0]

    • Internal Standard: [To be optimized based on the specific labeled standard]

Conclusion and Recommendation

While both Felodipine 3,5-dimethyl ester-¹³C₂,d₆ and deuterated felodipine can serve as effective internal standards for the bioanalysis of felodipine, the inherent advantages of ¹³C labeling make it the theoretically superior choice. The near-identical physicochemical properties of ¹³C-labeled standards to their native counterparts ensure optimal co-elution, leading to more reliable compensation for matrix effects and, consequently, higher accuracy and precision in quantitative results.

For researchers developing new bioanalytical methods for felodipine, the use of a ¹³C-labeled internal standard, such as Felodipine 3,5-dimethyl ester-¹³C₂,d₆, is strongly recommended to minimize analytical variability and ensure the highest quality data for pharmacokinetic and other critical studies. While deuterated standards can provide acceptable performance, careful validation is required to assess any potential chromatographic shifts and their impact on data accuracy.

References

Benchmarking Felodipine quantification methods against published literature

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of felodipine, a calcium channel blocker widely used in the treatment of hypertension. The information presented is intended for researchers, scientists, and drug development professionals, offering a comparative overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet (UV) Spectrophotometry.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters of different analytical methods for felodipine quantification based on published literature. This allows for a direct comparison of their performance characteristics.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Citation
LC-MS/MS Human Plasma0.8 - 13.0 ng/mL0.10 ng/mL0.50 ng/mLNot Reported[1]
LC-MS/MS Human Plasma0.1038 - 10.38 µg/LNot Reported0.1038 µg/LNot Reported[2][3]
LC-MS/MS Human Serum0.04 - 20 ng/mLNot ReportedNot Reported98.21 - 106.20[4]
LC-MS/MS Plasma10 ppb - 5 ppt2 ppt5 pptNot Reported[5]
HPLC Bulk/Tablets25 - 200 µg/mL0.125 ng/mL1.25 ng/mLNot Reported[6][7]
HPLC Bulk/Tablets15 - 75 µg/mL0.19 µg/mL0.6 µg/mL98.9 - 100.4[8]
HPLC Bulk/Tablets0.1 - 350 µg/mLNot ReportedNot ReportedNot Reported[9]
HPLC Bulk/Related Substances5.05 - 40.4 µg/mL1 ng4 ng98.86 - 101.03[10]
UV Spectrophotometry Bulk/Tablets10 - 100 µg/mLNot ReportedNot Reported98 - 103[11]
UV Spectrophotometry Bulk/Tablets5 - 50 µg/mLNot ReportedNot ReportedNot Reported[12]
UV Spectrophotometry Bulk/In-house Formulation3 - 18 µg/mLNot ReportedNot Reported99 - 101[13]
Second Derivative UV Spectrophotometry Methanolic Solution1.946 - 19.468 µg/mLNot ReportedNot ReportedRSD% = 0.562[14]

Experimental Protocols: A Detailed Look

This section provides detailed methodologies for the key experiments cited in the comparison table.

LC-MS/MS Method for Felodipine in Human Plasma[1][2][3]
  • Sample Preparation: Liquid-liquid extraction is a common method. For instance, plasma samples can be extracted with a mixture of diethyl ether and hexane (1:1, v/v)[2][3]. Another approach involves protein precipitation using cold acetonitrile[5]. The supernatant is then evaporated to dryness and reconstituted in a suitable solvent like methanol[5].

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is frequently used, such as a Princeton SPHER C18 (150 x 4.6 mm, 5 µm) or a Hypersil BOS-C18 (150 mm × 2.1 mm, 5 μm)[1][2][3].

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., 2mM ammonium acetate or 0.1% formic acid)[1][2][3]. The elution can be isocratic or gradient[1][4].

    • Flow Rate: Flow rates are generally in the range of 0.3 to 0.8 mL/min[1][4].

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed[2][3][5].

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor to product ion transitions for felodipine are monitored, for example, m/z 384.1 → 338.0[2][3] or m/z 382.1 → 145[4].

HPLC Method for Felodipine in Pharmaceutical Dosage Forms[6][8][9]
  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed, finely powdered, and a portion equivalent to a specific amount of felodipine is dissolved in a suitable solvent, often the mobile phase itself. The solution is then filtered before injection.

  • Chromatographic Conditions:

    • Column: A C18 column, such as a Symmetry C18 (25cm × 4.5mm, 5µm) or an Inertsil ODS 3V (250 mm×4.6 mm, 5 µm), is standard[6][7][8].

    • Mobile Phase: A mixture of acetonitrile and water or an aqueous buffer (e.g., 20 mM aqueous ammonium acetate) is commonly used[7][8][15]. The ratio of the organic to aqueous phase can vary, for example, 80:20 (v/v)[6][7][8].

    • Flow Rate: A typical flow rate is around 1.0 mL/min[6][7][8][10].

    • Detection: UV detection is used, with the wavelength set at the maximum absorbance of felodipine, which is around 234-238 nm or 305 nm[6][7][8][10].

UV Spectrophotometric Method for Felodipine in Bulk and Tablets[11][12]
  • Sample Preparation: A standard stock solution of felodipine is prepared by dissolving a known amount of the pure drug in a suitable solvent, such as methanol or ethanol[11][12]. For tablets, a powdered sample is dissolved in the solvent, filtered, and diluted to a suitable concentration.

  • Analysis: The absorbance of the prepared solutions is measured at the wavelength of maximum absorbance (λmax) for felodipine, which is approximately 362.4 nm or 363.5 nm in methanol or ethanol, respectively[11][12]. A calibration curve is constructed by plotting absorbance versus concentration of standard solutions, and the concentration of the unknown sample is determined from this curve.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described analytical methods.

Felodipine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Start Sample (Plasma/Serum/Tablet) Extraction Extraction / Dissolution Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Chromatographic Injection (HPLC / LC-MS) Dilution->Injection UV_Measurement UV Measurement Dilution->UV_Measurement Separation Chromatographic Separation Injection->Separation Detection Detection (UV / MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition UV_Measurement->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Result Quantification->Result LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis_Q1 Mass Analysis (Q1) Ionization->Mass_Analysis_Q1 Collision_Cell Collision-Induced Dissociation (Q2) Mass_Analysis_Q1->Collision_Cell Mass_Analysis_Q3 Mass Analysis (Q3) Collision_Cell->Mass_Analysis_Q3 Detector Detector Mass_Analysis_Q3->Detector Peak_Integration Peak Integration Detector->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

References

A Comparative Analysis of Felodipine Extended-Release Versus Conventional Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of felodipine extended-release (ER) and conventional (immediate-release) tablet formulations. The analysis is based on a review of pharmacokinetic, pharmacodynamic, and clinical efficacy data to support research and development in the pharmaceutical field.

Executive Summary

Felodipine, a dihydropyridine calcium channel blocker, is a potent arterial vasodilator used in the management of hypertension.[1][2] The primary distinction between the extended-release and conventional formulations lies in their drug delivery profiles, which significantly impacts their pharmacokinetic and pharmacodynamic properties. The extended-release formulation is designed to provide a more consistent plasma concentration of felodipine over a 24-hour period, allowing for once-daily administration and improved patient compliance.[3][4] In contrast, the conventional tablet results in a more rapid peak in plasma concentration and has a shorter duration of action, necessitating more frequent dosing.[3]

Pharmacokinetic Profile: Extended-Release vs. Conventional Tablets

The pharmacokinetic profiles of felodipine ER and conventional tablets differ significantly in terms of absorption rate, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax). While the bioavailability of felodipine is approximately 15% for both formulations due to extensive first-pass metabolism, the release characteristics lead to distinct plasma concentration-time curves.[5]

Table 1: Comparative Pharmacokinetic Parameters of Felodipine Formulations

ParameterFelodipine Conventional TabletsFelodipine Extended-Release TabletsReference(s)
Dosage Regimen 10mg twice daily20mg once daily[3]
Time to Peak (Tmax) 1.3 ± 0.2 hours4.4 ± 0.5 hours[3]
Peak Plasma Conc. (Cmax) 25.2 ± 1.5 nmol/L23.3 ± 2.7 nmol/L[3]
Elimination Half-Life Approximately 11 to 16 hoursApproximately 24 hours[6]

The extended-release formulation provides a more sustained and even plasma concentration curve, avoiding the sharp peaks and troughs associated with the conventional tablet.[3] This controlled release is crucial for maintaining a therapeutic effect over a 24-hour period with a single daily dose.

Pharmacodynamic and Clinical Efficacy

Both formulations of felodipine have been shown to be effective in lowering blood pressure in patients with hypertension.[3][7] However, the extended-release formulation demonstrates a more consistent antihypertensive effect over a 24-hour period.

A key advantage of the extended-release formulation is the sustained blood pressure control, which is evident for the full 24 hours after a single dose.[3] In contrast, the blood pressure-lowering effect of the conventional tablet is evident for about 12 hours, requiring twice-daily administration for continuous control.[3]

Table 2: Comparative Antihypertensive Efficacy

ParameterFelodipine Conventional Tablets (5mg twice a day)Felodipine Extended-Release Tablets (10mg once daily)Reference(s)
24-hour Blood Pressure Reduction (Systolic/Diastolic) Similar to ER formulation20/12 mmHg[7][8]
Daytime Blood Pressure Reduction (Systolic/Diastolic) 21/12 mmHg20/12 mmHg[7][8]
Overnight Blood Pressure (Systolic/Diastolic) 134 ± 20 / 78 ± 16 mmHg139 ± 20 / 81 ± 14 mmHg[8]

While both formulations lead to significant reductions in blood pressure, the once-daily regimen of the extended-release tablet offers a significant advantage in terms of patient convenience and adherence to therapy.[3]

Safety and Tolerability

The adverse effects of felodipine are primarily related to its vasodilatory action and include peripheral edema, headache, and flushing.[1][4] The incidence of these side effects is generally mild and can be dose-related.[9] Studies have shown that the incidence of adverse events is similar between the two formulations.[10]

Experimental Protocols

Bioavailability and Pharmacokinetic Study Design

A typical bioavailability study for comparing felodipine formulations would involve a single-dose, two-way crossover design in healthy volunteers.

  • Study Design: A randomized, two-period, two-treatment, crossover study is often employed.[11]

  • Subjects: Healthy male and non-pregnant female subjects are recruited.

  • Procedure: After an overnight fast, subjects receive a single dose of either the test (e.g., conventional tablet) or reference (e.g., extended-release tablet) formulation. Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.[12]

  • Washout Period: A washout period of at least one week separates the two treatment periods.[12]

  • Analysis: Plasma concentrations of felodipine are determined using a validated analytical method, such as LC-MS/MS.[11] Pharmacokinetic parameters (Cmax, Tmax, AUC) are then calculated from the plasma concentration-time data.

Dissolution Testing for Extended-Release Tablets

Dissolution testing is critical for ensuring the proper release characteristics of extended-release formulations.

  • Apparatus: USP Apparatus I (basket) at 100 rpm or Apparatus II (paddle) at 50 rpm is commonly used.[13]

  • Media: The test is typically performed in multiple dissolution media to simulate the pH conditions of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8 buffers).[13]

  • Sampling Times: Samples are collected at various time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours) to generate a dissolution profile.[13][14]

  • Analysis: The amount of dissolved felodipine is quantified using a suitable analytical method, such as HPLC with UV detection.

Visualizations

Felodipine Mechanism of Action

Felodipine_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ L_type->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Vasoconstriction Myosin_LC_P->Contraction Felodipine Felodipine Felodipine->L_type Blocks

Caption: Signaling pathway of Felodipine's vasodilatory effect.

Experimental Workflow for Comparative Bioavailability Study

Bioavailability_Workflow cluster_study Bioavailability Study cluster_analysis Data Analysis Screening Subject Screening & Recruitment Randomization Randomization Screening->Randomization Period1 Period 1: Dosing (Formulation A or B) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Plasma_Analysis Period2 Period 2: Dosing (Crossover Formulation) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Stats_Analysis Statistical Comparison PK_Analysis->Stats_Analysis

Caption: Workflow for a two-way crossover bioavailability study.

References

Evaluating the Toxicity of Felodipine Impurities in Comparison to the Parent Drug

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The safety and purity of active pharmaceutical ingredients (APIs) are of paramount importance in drug development. Impurities that arise during the synthesis or degradation of a drug substance can have significant toxicological implications, potentially altering the safety profile of the final drug product. This guide provides a comparative evaluation of the toxicity of identified impurities of Felodipine, a calcium channel blocker used for the treatment of hypertension, against the parent drug. The data presented is based on a key study utilizing the zebrafish (Danio rerio) animal model, a well-established system for developmental toxicity and teratogenicity screening.

Comparative Toxicity Analysis

A study investigating the toxic effects of three identified impurities of Felodipine using a zebrafish model revealed significant differences in their teratogenic and lethal potential compared to the parent drug. The impurities were identified as follows:

  • Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Impurity 2: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

  • Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The qualitative comparison of their toxic effects is summarized in the table below.

CompoundRelative Teratogenic EffectRelative Lethal Effect
Felodipine BaselineBaseline
Impurity 1 Less than FelodipineLess than or equal to Felodipine
Impurity 2 Less than Impurity 1Greater than Felodipine
Impurity 3 Greater than or equal to FelodipineGreater than Felodipine

Table 1: Qualitative Comparison of Teratogenic and Lethal Effects of Felodipine and its Impurities in a Zebrafish Model.[1]

The results indicate that Impurity 3 exhibits a teratogenic effect greater than or equal to that of Felodipine, while both Impurity 2 and Impurity 3 show a greater lethal effect than the parent drug.[1] Conversely, Impurity 1 appears to be less toxic than Felodipine in terms of both teratogenicity and lethality.[1] These findings underscore the critical need to control the levels of these impurities in the final drug product to ensure its safety.

Experimental Protocols

The following is a representative experimental protocol for a zebrafish embryo toxicity and teratogenicity assay, based on established methodologies.

1. Zebrafish Husbandry and Embryo Collection:

  • Adult zebrafish (Danio rerio) are maintained in a controlled aquatic environment with a 14:10 hour light:dark cycle to encourage spawning.

  • Embryos are collected shortly after fertilization and examined under a microscope. Healthy, fertilized embryos are selected for the assay.

2. Test Compound Preparation:

  • Felodipine and its impurities are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in embryo medium to achieve the desired final test concentrations. The final DMSO concentration in the test wells should be kept constant and at a non-toxic level (typically ≤ 0.1%).

3. Exposure of Zebrafish Embryos:

  • The assay is typically conducted in multi-well plates (e.g., 96-well plates).

  • A single healthy embryo is placed in each well containing the test solution.

  • Embryos are exposed to the test compounds for a defined period, typically from a few hours post-fertilization (hpf) up to 96 or 120 hpf.

4. Endpoint Evaluation:

  • Lethality: Mortality is assessed at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf) by observing the absence of a heartbeat.

  • Teratogenicity: At the end of the exposure period, larvae are examined under a stereomicroscope for a range of morphological and developmental abnormalities. Common endpoints include:

    • Pericardial edema (swelling around the heart)

    • Yolk sac edema

    • Spinal curvature

    • Craniofacial malformations

    • Tail and fin defects

    • Delayed hatching

    • Reduced body length

5. Data Analysis:

  • The concentration of a substance that is lethal to 50% of the test organisms (LC50) is calculated for the lethal effects.

  • The concentration that causes adverse effects in 50% of the test organisms (EC50) is determined for teratogenic effects.

  • A Teratogenicity Index (TI), calculated as the ratio of LC50 to EC50, can be used to quantify the teratogenic potential of a substance. A higher TI value suggests a greater potential for teratogenicity at non-lethal concentrations.

Visualizing Experimental and Logical Frameworks

To better understand the experimental process and the mechanism of action of the parent drug, the following diagrams are provided.

G cluster_setup Experimental Setup cluster_exposure Exposure & Observation cluster_endpoints Endpoint Analysis cluster_data Data Interpretation A Zebrafish Embryo Collection (Healthy, Fertilized) C Exposure in 96-well Plates (Single embryo per well) A->C B Test Compound Preparation (Felodipine & Impurities) B->C D Incubation (up to 120 hpf) C->D E Daily Observation D->E F Lethality Assessment (Mortality Count) E->F G Teratogenicity Assessment (Morphological Scoring) E->G H Calculation of LC50 & EC50 F->H G->H I Comparative Toxicity Ranking H->I

Caption: General workflow for the zebrafish embryo toxicity and teratogenicity assay.

G A Felodipine B L-type Calcium Channel (in vascular smooth muscle) A->B blocks C Calcium Ion (Ca2+) Influx B->C mediates D Intracellular Ca2+ Levels C->D E Calmodulin Activation D->E F Myosin Light Chain Kinase (MLCK) Activation E->F G Myosin Light Chain Phosphorylation F->G H Smooth Muscle Contraction G->H I Vasodilation H->I inhibition leads to J Reduced Blood Pressure I->J

Caption: Mechanism of action of Felodipine via L-type calcium channel blockade.

Conclusion

The available data clearly indicate that the impurities of Felodipine possess distinct toxicity profiles, with some being more toxic than the parent drug. Specifically, Impurity 2 and Impurity 3 demonstrated greater lethal effects, and Impurity 3 showed equal or greater teratogenic potential compared to Felodipine in a zebrafish model.[1] This highlights the necessity for stringent control of these impurities during the manufacturing process and in the final pharmaceutical formulation. The use of sensitive and predictive screening models, such as the zebrafish embryo assay, is invaluable for the early identification and characterization of potentially toxic impurities, thereby contributing to the development of safer and more effective medicines. Further quantitative analysis would be beneficial to establish precise safety thresholds for these impurities.

References

Safety Operating Guide

Safe Disposal of Felodipine 3,5-dimethyl ester-13C2,d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Felodipine 3,5-dimethyl ester-13C2,d6. The following procedures are based on the known hazards of the parent compound, Felodipine, and established laboratory chemical waste disposal guidelines. Due to the lack of a specific Safety Data Sheet (SDS) for the isotopically labeled compound, it must be handled as a hazardous substance with particular attention to its potential toxicity and environmental impact.

I. Hazard and Disposal Information Summary

All quantitative and qualitative data regarding the hazards and disposal considerations for Felodipine are summarized below. This information is critical for making informed decisions on handling and waste management.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowed.[1][2][3][4] H361: Suspected of damaging fertility or the unborn child.[4][5] H410: Very toxic to aquatic life with long lasting effects.[4][5][6][1][2][3][4][5][6]
Primary Disposal Route Hazardous Waste Disposal[1][7]
Disposal Method Engage a licensed hazardous material disposal company.[1][8] Incineration in a permitted facility is a common method.[6][8][1][6][8]
Environmental Precautions Avoid release to the environment.[6][7] Do not dispose of down drains, sewers, or water courses.[6][9][6][7][9]
Container Management Use original, properly labeled containers for waste collection. If not possible, use a compatible and clearly labeled waste container.[10][11][10][11]

II. Experimental Protocol for Disposal

The following step-by-step methodology outlines the safe disposal process for this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]

  • Avoid all direct contact with the skin and eyes.[7]

2. Waste Segregation and Collection:

  • Designate a specific, sealed, and clearly labeled container for "this compound waste."[9][11]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[10]

  • Collect all materials contaminated with the compound, including pipette tips, gloves, and weighing papers, in the designated waste container.[11]

3. Container Labeling and Storage:

  • The waste container label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")[9]

    • The accumulation start date.[9]

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[12]

  • Ensure the storage area is away from heat sources and direct sunlight.[9]

4. Disposal Request and Pickup:

  • Once the container is full or has reached the institutional time limit for storage in a satellite accumulation area, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]

  • Provide all necessary documentation, including the SDS for the parent compound, Felodipine, to the disposal company.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[7]

  • For minor spills, use an absorbent material to contain the substance, then carefully collect it into the designated hazardous waste container.[7] Avoid generating dust.[7]

  • For major spills, evacuate the area and contact your institution's emergency response team.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Felodipine_Disposal_Workflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate labeling Label Container: 'Hazardous Waste' Chemical Name, Hazards, Date segregate->labeling storage Store Sealed Container in Satellite Accumulation Area labeling->storage spill_check Spill Occurred? storage->spill_check spill_response Follow Spill Management Protocol spill_check->spill_response Yes disposal_request Container Full or Time Limit Reached? spill_check->disposal_request No spill_response->storage disposal_request->storage No request_pickup Request Pickup by EHS or Licensed Disposal Company disposal_request->request_pickup Yes end End: Waste Transferred for Proper Disposal request_pickup->end

References

Personal protective equipment for handling Felodipine 3,5-dimethyl ester-13C2,d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Felodipine 3,5-dimethyl ester-13C2,d6

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are critical for ensuring personnel safety and minimizing environmental impact.

Compound Overview: Felodipine is a potent calcium channel blocker. While this guide is specific to its isotopically labeled form, the handling precautions are based on the known toxicological properties of the parent compound, Felodipine. It is classified as harmful if swallowed and is suspected of damaging an unborn child.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2][3][4]

Occupational Exposure Limits

A risk assessment should be conducted to determine the specific engineering controls and personal protective equipment required for the quantities and procedures being used.

ParameterValueSource
Occupational Exposure Limit (OEL)0.05 mg/m³ (8-hour Time-Weighted Average)[4]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Respiratory Protection Use a properly fitted respirator (e.g., N95 or higher) or an air-fed hood, based on a risk assessment of the procedure and quantity handled.[1][4]To prevent inhalation of airborne particles.
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[5][6]To protect eyes from dust and splashes.
Skin and Body Protection Wear impervious clothing, such as a lab coat or a full chemical protective suit for extensive handling.[4][5][6]To prevent skin contact.
Hand Protection Wear protective gloves (e.g., nitrile) inspected before use. Wash and dry hands after handling.[4][5]To prevent direct contact with the skin.
Engineering Controls

To minimize exposure, the following engineering controls should be in place.

Control TypeDescription
Ventilation All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[4][7]
Containment For procedures with a higher risk of aerosolization or when handling larger quantities, consider using containment solutions like glove boxes.[8][9]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is crucial for safe handling and disposal.

Handling and Storage Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly and that the designated handling area (e.g., fume hood) is clean and operational.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of the solid material within a ventilated enclosure to control dust. Avoid generating dust clouds.[1][4]

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4][6]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Secure the Area : Restrict access to the spill area.

  • Personal Protection : Ensure appropriate PPE is worn before attempting to clean the spill.

  • Containment and Cleanup :

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1] A vacuum cleaner must be fitted with a HEPA filter.[1] Dampening the material with water may help to reduce dust.[1]

    • Place the collected material into a suitable, labeled container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly with soap and water.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation : Collect all contaminated materials (e.g., gloves, wipes, disposable labware) in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal : Dispose of the waste through an approved hazardous waste disposal facility, often via incineration.[4] All waste disposal must comply with local, state, and federal regulations.[1] Do not discharge into drains or the environment.[4][5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Handling Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_tools Decontaminate Equipment experiment->decontaminate_tools dispose_waste Dispose of Hazardous Waste decontaminate_tools->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for handling this compound.

Emergency Procedures
SituationAction
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.